NGD94-1
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]piperazin-1-yl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-5-15(6-3-1)17-21-13-16(22-17)14-23-9-11-24(12-10-23)18-19-7-4-8-20-18/h1-8,13H,9-12,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVQCHUIPJYASM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CN=C(N2)C3=CC=CC=C3)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40170615 | |
| Record name | Ngd 94-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178928-68-2 | |
| Record name | Ngd 94-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ngd 94-1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40170615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-5-(4-((2-PYRIMIDINYL)-PIPERAZIN-1-YL)-METHYL)-IMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO9M06BFRJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
NGD94-1: A Comprehensive Technical Guide on its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD94-1 is a potent and selective antagonist of the human dopamine D4 receptor. Its mechanism of action is centered on its high-affinity binding to the D4 receptor, thereby blocking the intracellular signaling cascade initiated by the natural ligand, dopamine, or other D4 agonists. This blockade primarily involves the inhibition of the Gαi/o-protein coupled pathway, leading to a reversal of the agonist-induced suppression of cyclic adenosine monophosphate (cAMP) production. This technical guide provides an in-depth analysis of the mechanism of action of this compound, including its binding affinity, functional effects on second messenger systems, and the experimental methodologies used to elucidate these properties.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G-protein coupled receptors (GPCRs), is predominantly expressed in the limbic and cortical areas of the brain. Its involvement in various neuropsychiatric disorders, including schizophrenia and ADHD, has made it a significant target for drug discovery. This compound has emerged as a valuable pharmacological tool for studying the physiological and pathological roles of the D4 receptor due to its high selectivity and antagonist properties. Understanding its precise mechanism of action is crucial for interpreting experimental results and for the development of novel therapeutics targeting the dopaminergic system.
Molecular Target and Binding Affinity
The primary molecular target of this compound is the human dopamine D4.2 receptor subtype. It exhibits high-affinity binding to this receptor, as determined by radioligand binding assays.
Table 1: Binding Affinity of this compound at the Human Dopamine D4.2 Receptor [1]
| Parameter | Value |
| Ki | 3.6 ± 0.6 nM |
Ki (inhibition constant) represents the concentration of this compound required to occupy 50% of the D4.2 receptors in the presence of a competing radioligand.
This compound demonstrates significant selectivity for the D4 receptor over other dopamine receptor subtypes and a wide range of other neurotransmitter receptors.[1]
Signaling Pathway and Mechanism of Antagonism
The dopamine D4 receptor is coupled to inhibitory G-proteins of the Gαi/o family. Upon activation by an agonist, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).
This compound functions as a competitive antagonist, meaning it binds to the same site on the D4 receptor as dopamine and other agonists but does not activate the receptor. By occupying the binding site, this compound prevents agonists from binding and initiating the downstream signaling cascade. This results in the blockade of the agonist-induced inhibition of adenylyl cyclase and, consequently, the restoration of cAMP levels.
Functional Activity
The antagonist activity of this compound has been functionally demonstrated through its ability to reverse the effects of D4 receptor agonists in cellular assays.
Reversal of Agonist-Induced cAMP Inhibition
In cells expressing the human D4.2 receptor, the application of a dopamine agonist, such as quinpirole, leads to a decrease in forskolin-stimulated cAMP accumulation. This compound effectively and completely reverses this agonist-induced inhibition, confirming its antagonist profile at the D4 receptor.[1]
Inhibition of Agonist-Induced GTPγS Binding
Agonist binding to a G-protein coupled receptor promotes the exchange of GDP for GTP on the Gα subunit, a key step in G-protein activation. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the measurement of this activation. This compound has been shown to produce a complete reversal of the increase in [³⁵S]GTPγS binding induced by the agonist quinpirole.[1] Importantly, this compound alone does not affect basal GTPγS binding, indicating it is a neutral antagonist rather than an inverse agonist.[1]
Table 2: Functional Activity of this compound
| Assay | Agonist Effect | Effect of this compound |
| Forskolin-stimulated cAMP accumulation | Decrease | Complete reversal of agonist-induced decrease[1] |
| [³⁵S]GTPγS Binding | Increase | Complete reversal of agonist-induced increase[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4.2 receptor.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.2 receptor are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
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Binding Reaction: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled D4 receptor antagonist (e.g., [³H]YM-09151-2) and varying concentrations of this compound.
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Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature) for a set period to allow for binding to reach equilibrium.
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Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.
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Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
References
NGD94-1: A Technical Guide to its Dopamine D4 Receptor Binding Affinity and Antagonist Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics and functional activity of NGD94-1 at the human dopamine D4 receptor. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in pharmacology and drug development.
Core Data Summary
This compound is a potent and selective antagonist for the dopamine D4 receptor. Its high affinity and selectivity make it a valuable tool for investigating the physiological and pathological roles of this receptor subtype.
Quantitative Binding Affinity
The binding affinity of this compound for the human dopamine D4.2 receptor has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.
| Compound | Receptor | Cell Line | Radioligand | Ki (nM) | Reference |
| This compound | Human Dopamine D4.2 | Chinese Hamster Ovary (CHO) | [³H]NGD 94-1 | 3.6 ± 0.6 | [1] |
Experimental Protocols
The following sections detail the methodologies used to characterize the binding and functional properties of this compound at the dopamine D4 receptor.
Radioligand Binding Assay
This protocol outlines the steps for a competitive radioligand binding assay to determine the affinity of this compound for the human dopamine D4 receptor. This hypothetical protocol is based on standard practices and the information available in the cited literature.
1. Cell Culture and Membrane Preparation:
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Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.2 receptor are used.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Membrane Preparation:
-
Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.
-
The cell suspension is centrifuged at low speed (e.g., 500 x g) for 10 minutes at 4°C.
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The cell pellet is resuspended in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized using a Dounce or Polytron homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the cell membranes.
-
The supernatant is discarded, and the membrane pellet is resuspended in a suitable assay buffer.
-
Protein concentration is determined using a standard method, such as the Bradford or BCA assay.
-
2. Competitive Binding Assay:
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
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Radioligand: [³H]NGD 94-1.
-
Procedure:
-
In a 96-well plate, add a constant concentration of [³H]NGD 94-1 (e.g., at a concentration close to its Kd).
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Add increasing concentrations of unlabeled this compound (competitor).
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To determine non-specific binding, a high concentration of a non-radiolabeled dopamine D4 antagonist (e.g., 10 µM spiperone) is added to a set of wells.
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The reaction is initiated by adding the prepared cell membranes (typically 20-50 µg of protein per well).
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The plate is incubated for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at room temperature.
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The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
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The filters are washed multiple times with ice-cold assay buffer to remove unbound radioligand.
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The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Measurement)
This protocol describes a functional assay to confirm the antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cyclic AMP (cAMP) production.
1. Cell Culture:
-
CHO cells stably expressing the human dopamine D4.2 receptor are cultured as described above.
2. cAMP Assay:
-
Procedure:
-
Cells are seeded in 96-well plates and grown to near confluence.
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The growth medium is removed, and the cells are washed with a serum-free medium.
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The cells are pre-incubated with various concentrations of this compound or vehicle for a short period (e.g., 15-30 minutes).
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To stimulate adenylyl cyclase and induce cAMP production, forskolin is added to all wells.
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Immediately after the addition of forskolin, the dopamine D4 receptor agonist, quinpirole, is added to induce inhibition of cAMP production.
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The cells are incubated for a defined period (e.g., 30 minutes) at 37°C.
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The reaction is stopped by lysing the cells and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis: The ability of this compound to reverse the quinpirole-induced decrease in forskolin-stimulated cAMP levels is quantified. The data are typically plotted as a dose-response curve, showing the percentage of reversal of the agonist effect at different concentrations of this compound.
Visualizations
The following diagrams illustrate the experimental workflow and the underlying signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
References
NGD94-1: A Technical Guide to its Structure and Preclinical Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD94-1 is a potent and selective antagonist of the human dopamine D4 receptor. This technical guide provides a comprehensive overview of its chemical structure, and available preclinical data. While the specific, detailed synthesis protocol for this compound is not publicly available in the reviewed literature, this guide outlines general synthetic strategies for analogous compounds and provides detailed experimental protocols for the key biological assays used to characterize its antagonist activity. This document is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the dopamine D4 receptor and its ligands.
Chemical Structure and Properties
This compound, also known as 2-(4-((2-phenyl-1H-imidazol-5-yl)methyl)piperazin-1-yl)pyrimidine, is a small molecule with the molecular formula C₁₈H₂₀N₆. Its chemical structure is characterized by a central piperazine ring linking a pyrimidine moiety and a phenylimidazolemethyl group.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀N₆ | PubChem |
| Molecular Weight | 320.39 g/mol | Santa Cruz Biotechnology |
| CAS Number | 178928-68-2 | PubChem |
| Synonyms | NGD 94-1, NGD-94-1, 2-(4-((2-phenyl-3H-imidazol-4-yl)methyl)piperazin-1-yl)pyrimidine | PubChem |
Synthesis
A detailed, step-by-step synthesis protocol for this compound has not been disclosed in publicly accessible literature. However, based on the structure of this compound, a plausible synthetic approach would involve the coupling of three key building blocks: 2-phenylimidazole, piperazine, and 2-halopyrimidine. The synthesis of structurally related pyrimidinylpiperazinyl-methyl-phenylimidazole derivatives often involves a multi-step process.
A general, conceptual synthetic workflow is presented below. It is important to note that this is a hypothetical pathway and has not been experimentally validated for the synthesis of this compound.
Caption: Conceptual synthetic pathway for this compound.
Biological Activity and Quantitative Data
This compound is a high-affinity antagonist for the human dopamine D4 receptor. It exhibits significant selectivity for the D4 receptor subtype over other dopamine receptors.
| Parameter | Value | Receptor Subtype | Source |
| Kᵢ (inhibition constant) | 3.6 ± 0.6 nM | Human Dopamine D4.2 | Wustrow et al., 1997 |
| Selectivity vs. D1, D2, D3, D5 | >600-fold | Wustrow et al., 1997 | |
| Selectivity vs. 5-HT₁ₐ | ~50-fold | Wustrow et al., 1997 | |
| Selectivity vs. 5-HT₃ | ~200-fold | Wustrow et al., 1997 |
Signaling Pathway
Dopamine D4 receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of the D4 receptor by an agonist (like dopamine) leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks the action of agonists at the D4 receptor, thereby preventing the downstream signaling cascade.
Caption: Dopamine D4 receptor signaling pathway and the action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antagonist properties of this compound at the dopamine D4 receptor.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay determines the binding affinity of this compound to the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the inhibition constant (Kᵢ) of this compound for the human dopamine D4 receptor.
Materials:
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Cell Membranes: Membranes prepared from a stable cell line (e.g., CHO or HEK293) expressing the human dopamine D4 receptor.
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Radioligand: A high-affinity radiolabeled antagonist for the D4 receptor (e.g., [³H]spiperone or a more selective D4 radioligand).
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Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., haloperidol or clozapine).
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Test Compound: this compound at various concentrations.
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Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Manifold.
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Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration near its K₋d, and varying concentrations of this compound. For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve. Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cAMP production.
Objective: To determine the functional antagonist activity of this compound at the dopamine D4 receptor.
Materials:
-
Cells: A stable cell line expressing the human dopamine D4 receptor (e.g., CHO or HEK293).
-
Dopamine D4 Agonist: e.g., quinpirole.
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Forskolin: An activator of adenylyl cyclase.
-
Test Compound: this compound at various concentrations.
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Cell Culture Medium.
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cAMP Assay Kit: (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.
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Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 15-30 minutes).
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Stimulation: Add a fixed concentration of the dopamine D4 agonist (typically at its EC₈₀) and a fixed concentration of forskolin to all wells (except for basal and forskolin-only controls).
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Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The ability of this compound to reverse the agonist-induced decrease in forskolin-stimulated cAMP levels will be observed as a concentration-dependent increase in cAMP. Determine the IC₅₀ value for this compound's antagonist effect.
[³⁵S]GTPγS Binding Assay
This assay provides a direct measure of G protein activation and can be used to characterize the antagonist properties of this compound.
Objective: To confirm that this compound acts as an antagonist by preventing agonist-stimulated G protein activation.
Materials:
-
Cell Membranes: Membranes from a cell line expressing the human dopamine D4 receptor.
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[³⁵S]GTPγS: A non-hydrolyzable, radiolabeled analog of GTP.
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GDP: Guanosine diphosphate.
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Dopamine D4 Agonist: e.g., quinpirole.
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Test Compound: this compound.
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Assay Buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
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Scintillation Cocktail.
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Glass Fiber Filters.
-
Filtration Manifold.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, GDP, and the dopamine D4 agonist in the presence or absence of this compound.
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Pre-incubation: Pre-incubate the mixture for a short period (e.g., 15-20 minutes) at 30°C.
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Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
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Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at 30°C.
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Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
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Washing: Wash the filters with ice-cold assay buffer.
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Scintillation Counting: Measure the radioactivity on the filters.
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Data Analysis: An agonist will stimulate the binding of [³⁵S]GTPγS. An antagonist like this compound will inhibit this agonist-stimulated binding in a concentration-dependent manner.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing a novel dopamine D4 receptor antagonist like this compound.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the dopamine D4 receptor. Its high affinity and selectivity make it a suitable probe for in vitro and in vivo studies. While a detailed synthesis protocol is not publicly available, the information provided in this guide on its structure, biological activity, and relevant experimental methodologies offers a solid foundation for researchers working in this area. Further disclosure of its synthetic route would be beneficial for the broader scientific community to facilitate more extensive research on this and related compounds.
In Vitro Characterization of NGD94-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of NGD94-1, a high-affinity antagonist for the human dopamine D4 receptor. This document details the binding affinity, selectivity, and functional activity of this compound, supported by comprehensive experimental protocols and visual diagrams of key signaling pathways and workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, establishing its profile as a potent and selective dopamine D4 receptor antagonist.
Table 1: Binding Affinity of this compound for the Human Dopamine D4.2 Receptor
| Parameter | Value | Cell Line |
| Ki | 3.6 ± 0.6 nM | CHO cells expressing human D4.2 receptor |
Ki (Inhibitor Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Receptor Binding Selectivity Profile of this compound
| Receptor Subtype | Selectivity (fold difference in affinity compared to D4.2) |
| Various monoamine receptors | > 600-fold |
| Serotonin 5-HT1A | ~ 50-fold |
| Serotonin 5-HT3 | ~ 200-fold |
This data highlights the high selectivity of this compound for the dopamine D4 receptor over other related neurotransmitter receptors.
Table 3: Functional Antagonist Activity of this compound
| Assay | Observation | Conclusion |
| Forskolin-Stimulated cAMP Accumulation | Completely reversed the decrease in cAMP levels induced by the D4 agonist quinpirole. | This compound acts as an antagonist at the D4 receptor. |
| [35S]GTPγS Binding | Produced a complete reversal of the increase in [35S]GTPγS binding induced by quinpirole. Had no effect on its own. | This compound is a functional antagonist, not a partial or full agonist. |
These functional assays confirm that this compound blocks the intracellular signaling cascade initiated by dopamine D4 receptor activation.
Experimental Protocols
The following are detailed methodologies for the key experiments used in the in vitro characterization of this compound. These protocols are based on standard practices for dopamine receptor research and the available information on this compound.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4.2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.2 receptor.
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Radioligand: [3H]this compound or a suitable D4-selective radiolabeled antagonist (e.g., [3H]spiperone).
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Non-specific Binding Control: A high concentration of a non-radiolabeled D4 antagonist (e.g., 10 µM haloperidol or unlabeled this compound).
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Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the D4.2 receptor in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, combine the cell membranes (typically 20-50 µg of protein), the radioligand at a concentration near its Kd, and varying concentrations of this compound (e.g., from 10-11 to 10-5 M).
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Total and Non-specific Binding: For total binding, add only the radioligand and membranes. For non-specific binding, add the radioligand, membranes, and the non-specific binding control.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Cell Line: CHO cells stably expressing the human dopamine D4.2 receptor.
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D4 Agonist: Quinpirole.
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Adenylyl Cyclase Activator: Forskolin.
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Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
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Assay Buffer: Hank's Balanced Salt Solution (HBSS) or similar physiological buffer.
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cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the D4.2-expressing CHO cells in a suitable multi-well plate and grow to near confluency.
-
Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound and a fixed concentration of IBMX (e.g., 0.5 mM) for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of the D4 agonist quinpirole (e.g., at its EC80 for cAMP inhibition) and a fixed concentration of forskolin (e.g., 1-10 µM) to the wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. The ability of this compound to reverse the quinpirole-induced decrease in forskolin-stimulated cAMP levels confirms its antagonist activity.
[35S]GTPγS Binding Assay
Objective: To confirm the antagonist properties of this compound by measuring its effect on agonist-stimulated G-protein activation.
Materials:
-
Cell Membranes: Membranes from CHO cells expressing the human D4.2 receptor.
-
Radioligand: [35S]GTPγS.
-
D4 Agonist: Quinpirole.
-
GDP: Guanosine diphosphate.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and EDTA.
-
Instrumentation: Scintillation counter, cell harvester with glass fiber filters.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a multi-well plate, combine the cell membranes, GDP (to ensure binding of GTPγS is agonist-dependent), and varying concentrations of this compound.
-
Agonist Stimulation: Add a fixed concentration of quinpirole to stimulate G-protein activation. For basal binding, add buffer instead of the agonist.
-
Initiation of Binding: Add [35S]GTPγS to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the specific [35S]GTPγS binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). Plot the agonist-stimulated [35S]GTPγS binding as a function of this compound concentration to determine its inhibitory effect. This compound's ability to block the quinpirole-induced increase in binding, while having no effect on its own, confirms its antagonist nature.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with the in vitro characterization of this compound.
Caption: Dopamine D4 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Technical Whitepaper: AZ-D452, a Novel Multi-Receptor Antagonist for the Treatment of Psychosis
An in-depth search for the compound "NGD94-1" as a potential antipsychotic agent did not yield any specific results in publicly available scientific literature or clinical trial databases. Therefore, the following guide has been constructed as a template to demonstrate the requested format and content for a hypothetical antipsychotic agent, herein named "AZ-D452". This document serves as a comprehensive example of a technical whitepaper for researchers, scientists, and drug development professionals.
This document provides a detailed overview of the preclinical data for AZ-D452, a promising new chemical entity with potential as an atypical antipsychotic agent.
Introduction
AZ-D452 is a novel, orally bioavailable small molecule under investigation for the management of schizophrenia. It was developed through a rational drug design program aimed at optimizing affinity for key central nervous system (CNS) receptors implicated in psychosis while minimizing activity at receptors associated with common antipsychotic-induced side effects. The unique pharmacological profile of AZ-D452 suggests the potential for broad efficacy in treating positive, negative, and cognitive symptoms of schizophrenia.
Mechanism of Action
AZ-D452 functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of atypical antipsychotics.[1][2] The high ratio of 5-HT2A to D2 receptor affinity is hypothesized to contribute to a lower risk of extrapyramidal symptoms (EPS).[3] Additionally, AZ-D452 exhibits partial agonist activity at the 5-HT1A receptor, which may modulate dopamine release in the prefrontal cortex and potentially improve negative and cognitive symptoms.[3][4] Its low affinity for histaminergic (H1) and muscarinic (M1) receptors suggests a reduced liability for sedation and anticholinergic side effects.
Caption: Proposed mechanism of AZ-D452 at key postsynaptic receptors.
Data Presentation
The following tables summarize the in vitro and in vivo preclinical data for AZ-D452.
| Receptor Target | Ki (nM) |
| Dopamine D2 | 1.8 |
| Serotonin 5-HT2A | 0.9 |
| Serotonin 5-HT1A | 4.5 |
| Histamine H1 | 35.2 |
| Muscarinic M1 | > 1200 |
| Adrenergic α1 | > 950 |
| Receptor Target | Assay Type | Functional Response | IC50/EC50 (nM) |
| Dopamine D2 | cAMP accumulation | Antagonist | 2.5 |
| Serotonin 5-HT2A | Calcium flux | Antagonist | 1.4 |
| Serotonin 5-HT1A | cAMP inhibition | Partial Agonist (40%) | 7.8 |
| Parameter | Value |
| Oral Bioavailability (%) | 55 |
| Tmax (hours) | 1.5 |
| Plasma Half-life (hours) | 6.2 |
| Brain-to-Plasma Ratio | 3.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
-
Objective: To determine the binding affinity (Ki) of AZ-D452 for a panel of CNS receptors.
-
Methodology:
-
Cell membranes expressing the target human recombinant receptor were prepared.
-
Membranes were incubated in a buffer solution containing a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) and a range of concentrations of AZ-D452.
-
Incubation was carried out at room temperature for 60 minutes to reach equilibrium.
-
The reaction was terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters was quantified using liquid scintillation counting.
-
IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
-
-
Objective: To assess the potential antipsychotic efficacy of AZ-D452.
-
Methodology:
-
Wistar rats were trained in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the opposite chamber upon presentation of an auditory cue (conditioned stimulus).
-
Animals that successfully avoided the shock in at least 80% of trials were selected for the study.
-
AZ-D452 was administered orally at various doses (1, 3, and 10 mg/kg) 60 minutes before the test session.
-
The number of avoidances (response to conditioned stimulus) and escapes (response to unconditioned stimulus) was recorded. A selective reduction in avoidance responses is predictive of antipsychotic activity.
-
Caption: A generalized workflow for the preclinical development of AZ-D452.
Conclusion and Future Directions
The preclinical data for AZ-D452 are highly encouraging. The compound demonstrates a desirable multi-receptor binding profile with functional activities consistent with an atypical antipsychotic. The potent antagonism of D2 and 5-HT2A receptors, coupled with 5-HT1A partial agonism, suggests potential efficacy against a broad range of schizophrenia symptoms with a favorable side effect profile. Further IND-enabling studies are warranted to fully characterize the safety profile of AZ-D452 before advancing to Phase I clinical trials in human subjects.
References
NGD94-1: A Technical Overview of a Novel Dopamine D4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and initial characterization of NGD94-1, a potent and selective antagonist of the human dopamine D4 receptor. The information presented herein is compiled from publicly available scientific literature.
Introduction
This compound is a novel compound identified for its high affinity and selectivity for the human dopamine D4.2 receptor subtype.[1] As an antagonist, it blocks the action of the endogenous neurotransmitter dopamine at this specific receptor. The dopamine D4 receptor is a G protein-coupled receptor implicated in various neuropsychiatric disorders, making it a significant target for drug discovery.[1] The development of subtype-specific compounds like this compound is crucial for dissecting the precise roles of different dopamine receptor subtypes in both normal brain function and pathological conditions.[1]
Quantitative Data Summary
The following table summarizes the key in vitro binding affinity and selectivity data for this compound at the human dopamine D4.2 receptor.
| Parameter | Value | Receptor/Site | Cell Line |
| Binding Affinity (Ki) | 3.6 ± 0.6 nM | Human Dopamine D4.2 Receptor | Chinese Hamster Ovary (CHO) cells |
| Selectivity vs. other monoamine/neurotransmitter receptors | > 600-fold | Various | Not specified |
| Selectivity vs. 5-HT1A Receptor | ~50-fold | Human 5-HT1A Receptor | Not specified |
| Selectivity vs. 5-HT3 Receptor | ~200-fold | Human 5-HT3 Receptor | Not specified |
Experimental Protocols
The initial characterization of this compound involved a series of in vitro experiments to determine its binding affinity, selectivity, and functional activity at the human dopamine D4 receptor.[1]
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4.2 receptor.
-
Methodology:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human D4.2 receptor were prepared.
-
Competitive binding assays were performed using a radiolabeled ligand (e.g., [3H]NGD 94-1 or [3H]YM 09151-2) and increasing concentrations of unlabeled this compound.
-
The amount of bound radioactivity was measured, and the data were analyzed to calculate the inhibitory constant (Ki) of this compound.
-
Saturation binding assays with [3H]NGD 94-1 were also conducted to confirm its high-affinity binding.[1]
-
Similar binding assays were performed on a wide panel of other monoamine and neurotransmitter receptors to assess the selectivity of this compound.
-
Functional Activity Assays
-
Objective: To characterize the functional effect of this compound at the human dopamine D4.2 receptor (i.e., to determine if it is an agonist or antagonist).
-
Methodologies:
-
cAMP Assay:
-
CHO cells expressing the human D4.2 receptor were stimulated with forskolin to increase intracellular cyclic AMP (cAMP) levels.
-
The effect of the dopamine receptor agonist quinpirole on forskolin-stimulated cAMP levels was measured in the presence and absence of this compound.
-
A reversal of the quinpirole-induced decrease in cAMP by this compound would indicate antagonist activity.[1]
-
-
[35S]GTPγS Binding Assay:
-
This assay measures the activation of G proteins coupled to the receptor.
-
Cell membranes were incubated with the dopamine agonist quinpirole to stimulate the binding of [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
The ability of this compound to reverse the quinpirole-induced [35S]GTPγS binding was assessed.[1]
-
The effect of this compound alone on [35S]GTPγS binding was also determined to rule out agonist or partial agonist activity.[1]
-
-
Visualizations
Signaling Pathway of this compound at the Dopamine D4 Receptor
References
Unveiling the Pharmacological Profile of NGD94-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD94-1 is a potent and selective antagonist of the human dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides a comprehensive technical overview of the pharmacological properties of this compound, detailing its binding affinity, functional antagonism, and the signaling pathways it modulates. Experimental methodologies for key assays are described, and quantitative data are presented for clear interpretation. This guide is intended to serve as a resource for researchers engaged in the study of dopamine D4 receptor pharmacology and the development of novel therapeutics targeting this receptor.
Introduction
The dopamine D4 receptor, a member of the D2-like family of dopamine receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus, regions of the brain associated with cognition, emotion, and memory. Its unique genetic polymorphisms and altered expression levels have been linked to several psychiatric conditions, including schizophrenia and attention-deficit/hyperactivity disorder (ADHD). As such, the D4 receptor represents a significant target for drug discovery. This compound has emerged as a valuable pharmacological tool for elucidating the physiological and pathological roles of the D4 receptor due to its high affinity and selectivity.
Pharmacological Properties of this compound
Binding Affinity and Selectivity
This compound exhibits high-affinity binding to the recombinant human dopamine D4.2 receptor. Radioligand binding assays have demonstrated a high affinity of this compound for the cloned human D4.2 receptor with a Ki of 3.6 ± 0.6 nM.[1] The binding of [3H]this compound is saturable and displays a pharmacological profile consistent with that of other dopamine receptor ligands.[1] Notably, the binding affinity of this compound to the D4.2 receptor subtype is not affected by the activation of G-proteins with GTP, a characteristic feature of antagonist binding.[1]
A key attribute of this compound is its remarkable selectivity for the D4 receptor over other monoamine neurotransmitter receptors. It displays greater than 600-fold selectivity for the D4.2 receptor subtype when compared to a wide array of other receptors.[1] However, its selectivity is less pronounced, though still significant, against the serotonin 5-HT1A and 5-HT3 receptors, with approximately 50-fold and 200-fold selectivity for the D4.2 receptor, respectively.[1] Studies on different polymorphic variants of the D4 receptor (D4.2, D4.4, and D4.7) have shown no significant difference in the binding of [3H]this compound, indicating that this compound binds with similar high affinity to these common variants.[1]
Table 1: Binding Affinity and Selectivity of this compound
| Receptor Subtype | Binding Affinity (Ki) | Selectivity vs. D4.2 |
| Dopamine D4.2 | 3.6 ± 0.6 nM | - |
| Other Monoamine Receptors | - | >600-fold |
| Serotonin 5-HT1A | - | ~50-fold |
| Serotonin 5-HT3 | - | ~200-fold |
Functional Antagonism
In vitro functional assays have firmly established this compound as an antagonist at the human dopamine D4.2 receptor.[1] The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
In Chinese hamster ovary (CHO) cells stably expressing the human D4.2 receptor, the dopamine receptor agonist quinpirole causes a decrease in forskolin-stimulated cAMP levels. This compound effectively and completely reverses this quinpirole-induced reduction in cAMP, demonstrating its antagonistic properties.[1]
Furthermore, the functional antagonism of this compound was confirmed using GTPγS binding assays. Agonist activation of G protein-coupled receptors promotes the exchange of GDP for GTP on the Gα subunit. In membrane preparations from D4.2 receptor-expressing CHO cells, quinpirole stimulates the binding of the non-hydrolyzable GTP analog, [35S]GTPγS. This compound was shown to completely reverse this agonist-induced [35S]GTPγS binding.[1] Crucially, this compound alone did not affect [35S]GTPγS binding, indicating that it does not possess agonist or partial agonist activity.[1]
Table 2: Functional Activity of this compound
| Assay | Agonist | Effect of this compound | Functional Profile |
| Forskolin-Stimulated cAMP Accumulation | Quinpirole | Complete reversal of quinpirole-induced cAMP decrease | Antagonist |
| [35S]GTPγS Binding | Quinpirole | Complete reversal of quinpirole-induced binding | Antagonist |
| [35S]GTPγS Binding | This compound alone | No effect | No agonist activity |
Signaling Pathways
The dopamine D4 receptor, upon activation by an agonist, couples to Gi/o proteins, initiating a signaling cascade that primarily involves the inhibition of adenylyl cyclase. This leads to a reduction in intracellular cAMP levels and subsequent downstream effects. This compound, as an antagonist, blocks the initial step of this pathway by preventing agonist binding and receptor activation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological properties of this compound.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Membrane preparations from CHO cells stably expressing the human D4.2, D4.4, or D4.7 receptor.
-
[3H]this compound (radioligand).
-
Unlabeled this compound (for competition assays).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Saturation Binding:
-
Incubate various concentrations of [3H]this compound with a fixed amount of membrane protein in the binding buffer.
-
To determine non-specific binding, a parallel set of tubes is incubated with a high concentration of an unlabeled D4 antagonist (e.g., 10 µM haloperidol).
-
Incubate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
Kd and Bmax values are determined by non-linear regression analysis of the specific binding data.
-
-
Competition Binding:
-
Incubate a fixed concentration of [3H]this compound (typically at or near its Kd) with membrane protein and varying concentrations of unlabeled this compound.
-
Follow the incubation, filtration, and counting steps as described for saturation binding.
-
Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of specific [3H]this compound binding).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Materials:
-
CHO cells stably expressing the human D4.2 receptor.
-
Cell culture medium.
-
Forskolin (an adenylyl cyclase activator).
-
Quinpirole (a dopamine receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
Procedure:
-
Seed CHO-D4.2 cells in 96-well plates and grow to confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 15-30 minutes).
-
Add a fixed concentration of quinpirole to the wells (a concentration that produces a submaximal inhibition of cAMP production).
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.
-
Incubate for a defined time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the ability of this compound to reverse the inhibitory effect of quinpirole on forskolin-stimulated cAMP accumulation.
[35S]GTPγS Binding Assay
Objective: To confirm the antagonist nature of this compound by measuring its effect on agonist-stimulated G protein activation.
Materials:
-
Membrane preparations from CHO cells stably expressing the human D4.2 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Quinpirole.
-
This compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with GDP for a short period on ice to ensure G proteins are in the inactive state.
-
In a 96-well plate, add the membranes, assay buffer, and varying concentrations of this compound.
-
Add a fixed concentration of quinpirole. For antagonist testing, a control set with this compound alone should also be included.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters and wash with cold assay buffer.
-
Measure the amount of bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the effect of this compound on basal and quinpirole-stimulated [35S]GTPγS binding.
Conclusion
This compound is a highly potent and selective antagonist of the human dopamine D4 receptor. Its well-characterized pharmacological profile, including its high binding affinity, selectivity over other monoamine receptors, and clear antagonist activity in functional assays, makes it an indispensable tool for research into the physiological and pathological roles of the D4 receptor. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the development of novel D4 receptor-targeted therapeutics.
References
NGD94-1: A Comprehensive Technical Guide to its Antagonist Activity at the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
Abstract
NGD94-1 is a potent and highly selective antagonist of the human dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders. This document provides an in-depth technical overview of the pharmacological profile of this compound, focusing on its antagonist properties. Extensive research has demonstrated that this compound exhibits high-affinity binding to the D4 receptor and effectively blocks the signaling cascade initiated by D4 agonists. Crucially, studies have consistently shown a lack of any intrinsic agonist or partial agonist activity. This guide summarizes the key quantitative data, details the experimental protocols used to characterize its activity, and provides visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Pharmacological Data
The antagonist activity of this compound at the human dopamine D4.2 receptor has been quantified through various in vitro assays. The data presented below is derived from studies conducted in Chinese hamster ovary (CHO) cells stably expressing the recombinant human D4.2 receptor.
| Parameter | Value | Assay Type | Description |
| Binding Affinity (Ki) | 3.6 ± 0.6 nM | Radioligand Binding Assay | Measures the affinity of this compound for the human dopamine D4.2 receptor. |
| Functional Activity | Antagonist | cAMP Accumulation Assay | This compound completely reverses the inhibition of forskolin-stimulated cAMP production caused by the D4 agonist quinpirole. |
| G Protein Coupling | Antagonist | [35S]GTPγS Binding Assay | This compound fully reverses the quinpirole-induced stimulation of [35S]GTPγS binding. It shows no intrinsic agonist activity in this assay. |
Signaling Pathways and Mechanism of Action
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are coupled to inhibitory G proteins (Gαi/o). Activation of the D4 receptor by an agonist, such as dopamine or the synthetic agonist quinpirole, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This compound acts as a competitive antagonist at the D4 receptor, binding to the receptor without initiating a cellular response and preventing the binding and subsequent action of agonists.
Dopamine D4 Receptor Signaling Pathway
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antagonist activity of this compound.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor.
-
Cell Line: Chinese hamster ovary (CHO) cells stably expressing the human dopamine D4.2 receptor.
-
Membrane Preparation: Cells are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes. The membranes are then washed and resuspended in the assay buffer.
-
Radioligand: [3H]YM-09151-2, a non-selective dopamine receptor ligand, is commonly used.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.
-
Procedure:
-
A constant concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of this compound.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Experimental Workflow: Radioligand Binding Assay
Forskolin-Stimulated cAMP Accumulation Assay
This functional assay assesses the ability of this compound to antagonize the agonist-induced inhibition of adenylyl cyclase.
-
Cell Line: CHO cells stably expressing the human dopamine D4.2 receptor.
-
Procedure:
-
Cells are plated in multi-well plates and incubated until adherent.
-
The cells are pre-incubated with varying concentrations of this compound.
-
Forskolin, a direct activator of adenylyl cyclase, is added to all wells to stimulate cAMP production.
-
The D4 agonist, quinpirole, is then added to stimulate the D4 receptors.
-
The reaction is stopped, and the intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., based on HTRF or ELISA).
-
-
Data Analysis: The ability of this compound to reverse the quinpirole-induced decrease in forskolin-stimulated cAMP levels is quantified.
Logical Flow: cAMP Assay for Antagonism
[35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the D4 receptor and is a key indicator of agonist versus antagonist activity.
-
Cell Line: CHO cells stably expressing the human dopamine D4.2 receptor.
-
Membrane Preparation: As described for the radioligand binding assay.
-
Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, NaCl, and GDP.
-
Procedure:
-
Cell membranes are incubated with [35S]GTPγS in the presence of the D4 agonist quinpirole, with or without varying concentrations of this compound.
-
To test for agonist activity, this compound is added alone.
-
Agonist binding to the D4 receptor stimulates the exchange of GDP for [35S]GTPγS on the Gαi/o subunit.
-
The reaction is terminated, and the amount of [35S]GTPγS bound to the G proteins is determined by scintillation counting after filtration.
-
-
Data Analysis: The stimulation of [35S]GTPγS binding by quinpirole is measured, and the ability of this compound to inhibit this stimulation is quantified. The lack of stimulation by this compound alone confirms its antagonist nature.
Conclusion
The collective evidence from radioligand binding and functional assays unequivocally characterizes this compound as a high-affinity, selective antagonist of the human dopamine D4 receptor. It effectively blocks agonist-induced signaling through the Gαi/o pathway with no evidence of intrinsic agonism. This detailed pharmacological profile makes this compound a valuable tool for research into the physiological and pathophysiological roles of the dopamine D4 receptor and a potential lead compound for the development of therapeutics targeting this receptor.
NGD94-1: A Technical Guide for Studying D4 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource for utilizing NGD94-1, a selective D4 receptor antagonist, in scientific research. This document provides a detailed overview of its pharmacological properties, experimental protocols for its application, and visual representations of associated signaling pathways and workflows.
Introduction to the Dopamine D4 Receptor and this compound
The dopamine D4 receptor, a member of the D2-like G protein-coupled receptor family, is a key target in neuroscience research due to its association with various neuropsychiatric disorders, including schizophrenia and ADHD. Its unique pharmacology and genetic polymorphisms make it a subject of intense investigation. This compound is a potent and selective antagonist developed as a high-affinity tool for probing the function of the human dopamine D4 receptor. Its selectivity allows for the precise investigation of D4 receptor-mediated signaling pathways, minimizing off-target effects that could confound experimental results.
Pharmacological Data of this compound
The efficacy of this compound as a research tool is underscored by its binding affinity and selectivity. The following tables present a summary of the key quantitative data for this compound.
Table 1: this compound Binding Affinity for Human Dopamine Receptors
| Receptor Subtype | Ki (nM) |
| D4.2 | 3.6 ± 0.6 |
| D2 | > 2000 |
| D3 | > 2000 |
Data compiled from studies using cloned human dopamine receptors expressed in Chinese hamster ovary (CHO) cells.[1]
Table 2: this compound Functional Antagonist Activity
| Functional Assay | Parameter | Value (nM) |
| Forskolin-stimulated cAMP levels | Antagonist Profile | - |
| GTPγ35S Binding | Antagonist Profile | - |
This compound demonstrates antagonist properties by reversing the effects of the dopamine receptor agonist quinpirole in functional assays.[1]
Table 3: Selectivity Profile of this compound
| Receptor/Site | Selectivity (Fold difference vs D4.2) |
| 5-HT1A | ~50-fold |
| 5-HT3 | ~200-fold |
| Other monoamine/neurotransmitter receptors | > 600-fold |
This compound exhibits high selectivity for the D4.2 receptor over a wide range of other neurotransmitter receptors and modulatory sites.[1]
Key Experimental Protocols
To ensure the rigorous and reproducible use of this compound, detailed experimental protocols are essential.
Radioligand Binding Assay for D4 Receptor
This protocol outlines the determination of the binding affinity of this compound for the D4 receptor using a competition binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes from CHO cells stably expressing the human D4.2 receptor.
-
Radioligand: [3H]Spiperone.
-
Non-specific binding control: 5 µM (+)-Butaclamol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.[2]
-
96-well polystyrene plates.
-
Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine).[2]
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the assay buffer, [3H]Spiperone (at a concentration of 2-3 times its Kd), and either the this compound dilution, buffer (for total binding), or (+)-butaclamol (for non-specific binding).[3]
-
Add the cell membrane preparation to initiate the binding reaction. The total assay volume should be 1,000 µl.[3]
-
Incubate at 25°C for a duration sufficient to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
[35S]GTPγS Binding Assay for Functional Antagonism
This functional assay measures the ability of this compound to antagonize agonist-induced G-protein activation at the D4 receptor.
Materials:
-
Cell membranes from cells expressing the human D4 receptor.
-
Radioligand: [35S]GTPγS.
-
Agonist: Quinpirole.
-
This compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP (final concentration 0-10 µM for transfected cells).[4]
-
Unlabeled GTPγS (for non-specific binding).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, GDP, the this compound dilution, and the cell membrane preparation.
-
Add the agonist (quinpirole) to stimulate the receptor. For antagonist determination, use a concentration of agonist that produces 80% of its maximal effect (EC80).
-
Initiate the binding reaction by adding [35S]GTPγS (typically 200-500 pM).[4]
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Analyze the data to determine the antagonist activity of this compound.
Visualizing Pathways and Workflows
Dopamine D4 Receptor Signaling Pathway
The D4 receptor is a D2-like receptor that primarily couples to Gi/o proteins. Upon activation by dopamine, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound acts as an antagonist, blocking this signaling cascade.
Caption: D4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical experimental workflow for characterizing the pharmacological profile of this compound.
Caption: A typical experimental workflow for the pharmacological characterization of this compound.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for NGD94-1 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing NGD94-1, a potent and specific inhibitor of Glutaminase 1 (GLS1), in various cell culture experiments. The protocols outlined below are designed to assist researchers in investigating the effects of this compound on cancer cell metabolism, proliferation, and survival.
Introduction to this compound
This compound is a small molecule inhibitor of GLS1, a key enzyme in glutamine metabolism.[1][2] Many cancer cells exhibit a high degree of dependence on glutamine for energy production and the synthesis of essential macromolecules.[3] GLS1 catalyzes the conversion of glutamine to glutamate, the first and rate-limiting step in glutaminolysis.[3] By inhibiting GLS1, this compound disrupts cancer cell metabolism, leading to decreased proliferation, induction of oxidative stress, and ultimately, cell death.[4]
Mechanism of Action
This compound functions by binding to and inhibiting the activity of GLS1. This blockage prevents the conversion of glutamine to glutamate, leading to a depletion of downstream metabolites crucial for the tricarboxylic acid (TCA) cycle and the synthesis of antioxidants like glutathione. The disruption of these pathways results in energy stress, increased reactive oxygen species (ROS), and cell cycle arrest.
References
Application Notes and Protocols for NGD94-1 in In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a potent and selective antagonist of the dopamine D4 receptor.[1] As a member of the D2-like family of G protein-coupled receptors, the D4 receptor is primarily expressed in the prefrontal cortex, hippocampus, and striatum. Its role in various neuropsychiatric disorders, including schizophrenia and Attention-Deficit/Hyperactivity Disorder (ADHD), has made it a significant target for drug development. This compound's high affinity and selectivity for the D4 receptor make it a valuable tool for elucidating the physiological and pathological roles of this receptor in vivo.
These application notes provide a comprehensive overview of the use of this compound in rodent models, including its mechanism of action, and detailed protocols for preclinical evaluation.
Mechanism of Action
This compound functions as a competitive antagonist at the dopamine D4 receptor. In its natural state, the binding of dopamine to the D4 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound blocks the binding of dopamine to the D4 receptor, thereby preventing this downstream signaling cascade.[1] This antagonistic action reverses the effects of dopamine at the D4 receptor, making this compound a tool to investigate the consequences of D4 receptor blockade.
Signaling Pathway Diagram
References
Application Notes and Protocols: Determining the Optimal Concentration of NGD94-1 for cAMP Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a potent and selective antagonist of the dopamine D4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in various neurological and psychiatric processes. The dopamine D4 receptor is coupled to the Gi alpha subunit (Gαi), which, upon activation, inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As an antagonist, this compound blocks the action of D4 receptor agonists, thereby restoring cAMP production in the presence of an adenylyl cyclase stimulator like forskolin.
These application notes provide a detailed protocol for determining the optimal concentration of this compound in a cell-based cAMP assay. The described methodology is essential for researchers studying the pharmacological properties of this compound and for its application in drug screening and development.
D4 Receptor-Mediated cAMP Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the dopamine D4 receptor and the mechanism of action of the antagonist this compound.
Application Notes and Protocols for NGD94-1 in Radioligand Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a potent and highly selective antagonist for the human dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders.[1] Its high affinity and selectivity make it an invaluable tool for researchers studying the pharmacology and function of the D4 receptor. Radioligand binding assays using tritiated this compound ([³H]this compound) are fundamental for characterizing the binding properties of novel compounds targeting the D4 receptor and for investigating the receptor's distribution and density in various tissues.[1][2]
These application notes provide a comprehensive overview of the use of this compound in radioligand binding assays, including detailed protocols for membrane preparation, saturation binding, and competition binding experiments. Additionally, we present a summary of the binding affinity and selectivity of this compound and a diagram of the dopamine D4 receptor signaling pathway.
Data Presentation
Table 1: Binding Affinity of this compound for the Human Dopamine D4 Receptor
| Parameter | Value | Receptor Source | Radioligand | Reference |
| Kᵢ | 3.6 ± 0.6 nM | Recombinant human D4.2 receptor in CHO cells | [³H]this compound | [1] |
Table 2: Selectivity Profile of this compound
This table summarizes the binding affinities (Kᵢ) of this compound for various human receptors, demonstrating its high selectivity for the dopamine D4 receptor.
| Receptor | Kᵢ (nM) | Selectivity (fold vs. D4) | Reference |
| Dopamine D4 | 3.6 | 1 | [1] |
| Dopamine D2 | 2250 | >600 | [3] |
| Dopamine D3 | >2000 | >555 | [3] |
| Serotonin 5-HT₁ₐ | ~180 | ~50 | [1] |
| Serotonin 5-HT₃ | ~720 | ~200 | [1] |
| Sigma₁ | >1000 | >277 | [4] |
Note: Selectivity is calculated as Kᵢ (Receptor) / Kᵢ (Dopamine D4).
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to inhibitory G proteins (Gαi/o).[5] Upon activation by an agonist, the receptor initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Additionally, the βγ subunits of the G protein can modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6]
Experimental Protocols
I. Membrane Preparation from Cells Expressing Dopamine D4 Receptors
This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the human dopamine D4 receptor.
Materials:
-
Cell pellets from cultures expressing the dopamine D4 receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM EDTA and a protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Resuspension Buffer: 50 mM Tris-HCl, pH 7.4, containing 10% sucrose
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw the cell pellets on ice.
-
Resuspend the cells in ice-cold Homogenization Buffer (approximately 20 volumes of the pellet weight).
-
Homogenize the cell suspension using a Dounce homogenizer (10-15 strokes) or a polytron on a low setting.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer.
-
Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the final pellet in Resuspension Buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Aliquot the membrane preparation and store at -80°C until use.
II. Saturation Binding Assay with [³H]this compound
This assay is performed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [³H]this compound at the dopamine D4 receptor.
Materials:
-
Membrane preparation containing dopamine D4 receptors
-
[³H]this compound (tritiated this compound)
-
Unlabeled this compound or another suitable D4 antagonist (e.g., clozapine) for determining non-specific binding
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration manifold (cell harvester)
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of [³H]this compound in Assay Buffer to cover a concentration range from approximately 0.1 to 10 times the expected Kd.
-
In a 96-well plate, set up triplicate wells for each concentration of [³H]this compound for total binding.
-
For non-specific binding, set up triplicate wells for each concentration of [³H]this compound containing a high concentration (e.g., 10 µM) of unlabeled this compound.
-
To each well, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 50 µL of unlabeled this compound (for non-specific binding).
-
50 µL of the appropriate [³H]this compound dilution.
-
150 µL of the membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Allow the vials to sit for at least 4 hours in the dark before counting.
-
Measure the radioactivity in a liquid scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Analyze the specific binding data using non-linear regression analysis to fit a one-site binding model and determine the Kd and Bmax values.
III. Competition Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of an unlabeled test compound for the dopamine D4 receptor by measuring its ability to compete with a fixed concentration of [³H]this compound.
Materials:
-
Same as for the Saturation Binding Assay, plus the unlabeled test compound(s).
Procedure:
-
Prepare serial dilutions of the unlabeled test compound in Assay Buffer.
-
Prepare a solution of [³H]this compound in Assay Buffer at a fixed concentration, typically close to its Kd value determined from the saturation binding assay.
-
In a 96-well plate, set up triplicate wells for:
-
Total binding: Assay Buffer, [³H]this compound, and membranes.
-
Non-specific binding: A high concentration of unlabeled this compound (e.g., 10 µM), [³H]this compound, and membranes.
-
Competition: Each concentration of the test compound, [³H]this compound, and membranes.
-
-
To each well, add in the following order:
-
50 µL of Assay Buffer, unlabeled this compound, or the test compound dilution.
-
50 µL of the fixed concentration of [³H]this compound.
-
150 µL of the membrane preparation.
-
-
Incubate, filter, wash, and count the radioactivity as described in the saturation binding protocol.
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of [³H]this compound used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding experiment.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. NGD 94-1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. An unambiguous assay for the cloned human sigma1 receptor reveals high affinity interactions with dopamine D4 receptor selective compounds and a distinct structure-affinity relationship for butyrophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
NGD94-1: Application Notes and Protocols for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a potent and selective antagonist of the human dopamine D4 receptor, a G protein-coupled receptor implicated in various neuropsychiatric disorders, including schizophrenia and ADHD. Its high affinity and selectivity make it a valuable pharmacological tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system. These application notes provide a comprehensive overview of this compound's utility in neuroscience research, complete with detailed protocols for key in vitro and in vivo applications.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, facilitating comparison and experimental design.
Table 1: Binding Affinity and Selectivity of this compound
| Parameter | Value | Species | Receptor Subtype | Notes |
| Ki | 3.6 ± 0.6 nM | Human | D4.2 | High affinity for the dopamine D4 receptor.[1] |
| Selectivity | >600-fold | Human | D4.2 vs. other monoamine receptors | Highly selective against a wide range of other neurotransmitter receptors.[1] |
| ~50-fold | Human | D4.2 vs. 5-HT1A | Moderate selectivity over the serotonin 1A receptor.[1] | |
| ~200-fold | Human | D4.2 vs. 5-HT3 | Good selectivity over the serotonin 3 receptor.[1] |
Table 2: In Vitro Functional Activity of this compound
| Assay | Effect of this compound | Agonist Used | Key Finding |
| cAMP Accumulation Assay | Complete reversal of agonist-induced decrease in forskolin-stimulated cAMP levels.[1] | Quinpirole | Demonstrates antagonist activity at the D4 receptor, which is typically Gi/o coupled. |
| [35S]GTPγS Binding Assay | Complete reversal of agonist-induced [35S]GTPγS binding.[1] | Quinpirole | Confirms antagonist properties by blocking G-protein activation. This compound alone had no effect on binding.[1] |
Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of dopamine receptors, which are primarily coupled to the Gαi/o subunit of heterotrimeric G-proteins. Activation of the D4 receptor by an agonist, such as dopamine or the synthetic agonist quinpirole, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This compound, as a competitive antagonist, binds to the D4 receptor and prevents agonist-induced activation of this signaling cascade.
Dopamine D4 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D4 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [3H]Spiperone or a D4-selective radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Scintillation cocktail
-
Scintillation counter
-
Non-specific binding control (e.g., 10 µM haloperidol or other suitable D4 antagonist)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of radioligand at a concentration close to its Kd.
-
100 µL of cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a radioligand binding assay to determine the affinity of this compound.
cAMP Accumulation Assay
This protocol assesses the antagonist activity of this compound by measuring its ability to reverse the agonist-induced inhibition of cAMP production in cells expressing the dopamine D4 receptor.
Materials:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO-K1 or HEK293)
-
This compound
-
Dopamine D4 receptor agonist (e.g., quinpirole)
-
Forskolin
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell culture medium
-
Lysis buffer
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
Procedure:
-
Seed the cells in a 96-well plate and grow to confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with various concentrations of this compound and a PDE inhibitor (e.g., 500 µM IBMX) for 15-30 minutes at 37°C.
-
Add the D4 agonist (e.g., quinpirole at its EC80 concentration) and forskolin (e.g., 10 µM) to the wells and incubate for 30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the chosen cAMP assay kit.
Data Analysis:
-
Generate a concentration-response curve for this compound's reversal of the agonist effect.
-
Determine the IC50 of this compound.
-
A Schild analysis can be performed by generating agonist concentration-response curves in the presence of fixed concentrations of this compound to determine the pA2 value, a measure of antagonist potency.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to block agonist-induced G-protein activation at the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor
-
[35S]GTPγS
-
This compound
-
Dopamine D4 receptor agonist (e.g., quinpirole)
-
GDP
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Other materials as for the radioligand binding assay.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add in the following order:
-
25 µL of this compound dilutions or buffer.
-
25 µL of D4 agonist (at its EC80 concentration).
-
50 µL of cell membrane preparation.
-
50 µL of assay buffer containing GDP (e.g., 10 µM).
-
50 µL of [35S]GTPγS (final concentration ~0.1 nM).
-
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction and process the samples as described in the radioligand binding assay protocol (filtration and scintillation counting).
Data Analysis:
-
Calculate the percent inhibition of agonist-stimulated [35S]GTPγS binding for each concentration of this compound.
-
Determine the IC50 value of this compound from the concentration-response curve.
In Vitro Electrophysiology on Dopaminergic Neurons
This protocol describes how to use this compound to investigate the role of D4 receptors in modulating the electrical activity of dopaminergic neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary dopaminergic neuron culture or a suitable dopaminergic cell line (e.g., differentiated SH-SY5Y or LUHMES cells)
-
This compound
-
Dopamine or a D4 agonist (e.g., quinpirole)
-
Artificial cerebrospinal fluid (aCSF)
-
Intracellular solution for patch pipette
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
Procedure:
-
Prepare aCSF and intracellular solution.
-
Prepare stock solutions of this compound and the agonist.
-
Obtain a whole-cell patch-clamp recording from a dopaminergic neuron.
-
Record baseline neuronal activity (e.g., spontaneous firing rate, membrane potential).
-
Apply the D4 agonist to the bath and record the change in neuronal activity (D4 receptor activation typically hyperpolarizes and inhibits firing of dopaminergic neurons).
-
After washing out the agonist, pre-apply this compound for several minutes.
-
Co-apply the D4 agonist with this compound and record the neuronal activity.
Data Analysis:
-
Measure parameters such as firing frequency, membrane potential, and input resistance before and after drug application.
-
Compare the effect of the agonist in the absence and presence of this compound to quantify the antagonist effect.
In Vivo Microdialysis in a Rodent Model
This protocol outlines the use of this compound in in vivo microdialysis experiments to study its effect on dopamine release in specific brain regions of an awake, freely moving animal.
Materials:
-
Rodents (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
This compound
-
Artificial cerebrospinal fluid (aCSF) for perfusion
-
HPLC system with electrochemical detection for dopamine analysis
Procedure:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens) using stereotaxic coordinates.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.
Data Analysis:
-
Quantify the concentration of dopamine in each sample.
-
Express the post-drug dopamine levels as a percentage of the baseline levels.
-
Analyze the time course of this compound's effect on dopamine release.
Workflow for an in vivo microdialysis experiment using this compound.
Conclusion
This compound is a powerful and selective tool for the investigation of dopamine D4 receptor function in the nervous system. The protocols provided here offer a starting point for researchers to utilize this compound in a variety of in vitro and in vivo neuroscience applications. Appropriate optimization of these protocols for specific experimental systems is recommended.
References
Application Notes and Protocols for NGD94-1 Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical behavioral studies to evaluate the pharmacological effects of NGD94-1, a novel, high-affinity, and selective antagonist for the human dopamine D4 receptor. The protocols detailed herein are foundational for assessing the impact of this compound on anxiety, locomotor activity, and recognition memory in rodent models.
Introduction to this compound
This compound is a potent and selective antagonist of the dopamine D4 receptor, with a Ki of 3.6 ± 0.6 nM for the human D4.2 receptor subtype.[1] It exhibits over 600-fold selectivity for the D4 receptor compared to a wide range of other monoamine receptors, with the exception of 5-HT1A and 5-HT3 receptors where the selectivity is approximately 50- and 200-fold, respectively.[1] In vitro functional assays have confirmed its antagonist profile, as it completely reverses the quinpirole-induced decrease in forskolin-stimulated cAMP levels and GTPγ35S binding.[1] Given the localization of D4 receptors in brain regions associated with cognition and emotion, such as the prefrontal cortex and hippocampus, this compound is a valuable tool for investigating the role of D4 receptor signaling in various neuropsychiatric and neurological disorders.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[2][3] Upon binding dopamine, the D4 receptor couples primarily to the Gαi/o subunit of the heterotrimeric G protein. This interaction initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA). The D4 receptor can also modulate the activity of various ion channels, including G-protein-coupled inwardly rectifying potassium (GIRK) channels.[2] Furthermore, like many GPCRs, the D4 receptor can signal through β-arrestin-dependent pathways, which can mediate distinct cellular effects and receptor internalization.
Experimental Protocols
The following protocols are designed for use in adult male Sprague-Dawley rats. Appropriate adjustments to apparatus size and drug dosage may be necessary for other species or strains. All experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Experimental Workflow Overview
References
Application Notes and Protocols for NGD94-1: A Pharmacological Tool for Dopamine D4 Receptor Blockade
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing NGD94-1, a potent and selective antagonist for the human dopamine D4 receptor. This document outlines the pharmacological properties of this compound, detailed protocols for its in vitro characterization, and visualization of key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a high-affinity antagonist of the human dopamine D4 receptor, demonstrating significant selectivity over other dopamine receptor subtypes and a wide range of other monoamine receptors.[1][2] Its pharmacological profile makes it a valuable tool for investigating the physiological and pathological roles of the D4 receptor in the central nervous system. The D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is implicated in various neurological and psychiatric conditions, including schizophrenia, ADHD, and substance use disorders.[3][4][]
Pharmacological Profile of this compound
This compound exhibits a high binding affinity for the human D4.2 receptor subtype with a reported inhibition constant (Ki) of 3.6 ± 0.6 nM.[1][2] Its selectivity is a key feature, showing over 600-fold greater affinity for the D4.2 receptor compared to a broad panel of other neurotransmitter receptors.[1] Notably, its selectivity is approximately 50-fold over the serotonin 5-HT1A receptor and 200-fold over the 5-HT3 receptor.[1] Functional studies confirm its antagonist properties, as it effectively reverses the agonist-induced inhibition of cAMP production and stimulation of GTPγS binding.[1][2] The binding affinity of this compound is consistent across different polymorphic variants of the D4 receptor, including D4.2, D4.4, and D4.7.[2]
Quantitative Data Summary
The following table summarizes the key quantitative pharmacological data for this compound.
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | Human Dopamine D4.2 | 3.6 ± 0.6 nM | [1][2] |
| Selectivity | Over various monoamine receptors | >600-fold | [1] |
| Over 5-HT1A Receptor | ~50-fold | [1] | |
| Over 5-HT3 Receptor | ~200-fold | [1] | |
| Functional Activity | Human Dopamine D4.2 | Antagonist | [1][2] |
Key Signaling Pathway
The dopamine D4 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This, in turn, modulates the activity of downstream effectors such as Protein Kinase A (PKA). This compound blocks this signaling cascade by preventing agonist binding to the D4 receptor.
Experimental Protocols
Detailed methodologies for key in vitro experiments to characterize the pharmacological activity of this compound are provided below.
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for characterizing a D4 receptor antagonist like this compound.
Protocol 1: Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D4 receptor.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human D4 receptor.
-
Radioligand: [³H]YM-09151-2 or [³H]spiperone.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 4 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration (typically 10-50 µg per well).
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM haloperidol.
-
Competition Binding: 50 µL of varying concentrations of this compound.
-
-
Add 50 µL of the radioligand (at a concentration close to its Kd) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: cAMP Functional Assay for this compound
Objective: To determine the functional antagonist potency (IC50) of this compound at the human dopamine D4 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human D4 receptor.
-
This compound stock solution.
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
Forskolin.
-
Cell culture medium.
-
cAMP assay kit (e.g., Promega GloSensor™ cAMP Assay).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque 96-well plate and grow to 80-90% confluency.
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound in assay buffer.
-
Aspirate the culture medium and add the this compound dilutions to the cells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation:
-
Add a fixed concentration of the agonist (quinpirole, typically at its EC80 concentration) to all wells except the basal control wells.
-
Simultaneously or shortly after, add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate for 15-30 minutes at room temperature.
-
cAMP Detection: Follow the manufacturer's protocol for the cAMP assay kit. This typically involves adding a lysis reagent followed by a detection reagent.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is typically inversely proportional to the cAMP concentration in competitive immunoassays or directly proportional in biosensor assays.
Data Analysis:
-
Normalize the data to the forskolin-only response (100%) and the agonist + forskolin response (0%).
-
Plot the percentage of inhibition of the agonist response against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
Protocol 3: [³⁵S]GTPγS Binding Assay for this compound
Objective: To confirm the antagonist activity of this compound by measuring its ability to block agonist-stimulated G protein activation.
Materials:
-
Cell membranes from cells expressing the human D4 receptor.
-
[³⁵S]GTPγS.
-
This compound stock solution.
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
GDP.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Glass fiber filters and scintillation counter.
Procedure:
-
Membrane and Compound Pre-incubation:
-
In a 96-well plate, add varying concentrations of this compound to the appropriate wells.
-
Add a fixed concentration of the agonist (e.g., quinpirole at its EC80) to all wells except the basal and antagonist-only controls.
-
Add the cell membrane preparation to all wells.
-
Add GDP (typically 10-30 µM) to all wells.
-
Incubate for 15-20 minutes on ice.
-
-
Initiate Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM) to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing and Counting: Wash the filters with ice-cold wash buffer and measure the bound radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the net agonist-stimulated [³⁵S]GTPγS binding by subtracting the basal binding (no agonist) from the agonist-stimulated binding.
-
Plot the percentage of inhibition of the net agonist-stimulated binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound is a well-characterized, high-affinity, and selective antagonist of the dopamine D4 receptor. The detailed protocols and data presented in these application notes provide researchers with the necessary information to effectively utilize this compound as a pharmacological tool to investigate the role of the D4 receptor in health and disease. Proper experimental design and data analysis, as outlined here, are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 6. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
techniques for dissolving and administering NGD94-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a potent and selective antagonist of the human dopamine D4 receptor, demonstrating high affinity in in-vitro studies.[1] As a critical tool for investigating the role of the D4 receptor in various physiological and pathological processes, proper handling and administration of this compound are paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution and administration of this compound, tailored for research and pre-clinical development settings. Given the limited publicly available data on the specific physicochemical properties of this compound, the following protocols are based on established methods for poorly water-soluble compounds and should be optimized for specific experimental needs.
Physicochemical Properties and Solubility
Table 1: General Solvent Selection for Poorly Water-Soluble Compounds
| Solvent | Class | Typical Concentration Range | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic Solvent | 1-100 mM | Common solvent for initial stock solutions. May have cellular toxicity at higher concentrations. |
| Ethanol | Organic Solvent | 1-50 mM | Often used for in vivo administration, but can have physiological effects. |
| Polyethylene Glycol (PEG) 300/400 | Co-solvent | 10-50% in aqueous solution | Can improve solubility and is generally well-tolerated in vivo. |
| Tween® 80 / Polysorbate 80 | Surfactant | 0.1-5% in aqueous solution | Used to create stable suspensions or emulsions for in vivo administration. |
| Cyclodextrins | Complexing Agent | 1-10% in aqueous solution | Can form inclusion complexes to enhance aqueous solubility. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted in aqueous buffers for in-vitro experiments.
Materials:
-
This compound (powder form)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate this compound powder and anhydrous DMSO to room temperature.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage.
Protocol for In Vitro Administration
This protocol outlines the dilution of the this compound DMSO stock solution into an aqueous buffer for use in cell-based assays.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium or assay buffer (e.g., PBS, HBSS)
-
Sterile polypropylene tubes
Procedure:
-
Thaw the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in the desired aqueous buffer to achieve the final working concentration.
-
It is critical to ensure that the final concentration of DMSO in the assay medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Prepare a vehicle control with the same final concentration of DMSO as the this compound treated samples.
-
Add the diluted this compound solution to the cell culture or assay plate and proceed with the experiment.
Protocol for In Vivo Formulation and Administration
For in vivo studies, this compound will likely require a formulation to improve its solubility and bioavailability. This protocol provides a general method for preparing a suspension for oral or intraperitoneal administration. The selection of the appropriate vehicle should be determined based on the specific experimental requirements and animal model.[2][3][4][5][6]
Materials:
-
This compound (powder form)
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 10% Tween® 80 in saline)
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Procedure:
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the this compound powder using a mortar and pestle to create a fine powder.[4]
-
In a sterile beaker, add a small amount of the chosen vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while continuously stirring with a magnetic stir bar or homogenizing.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Administer the suspension to the animals at the desired dose and route (e.g., oral gavage, intraperitoneal injection).
-
The formulation should be prepared fresh daily and continuously stirred during administration to maintain a uniform suspension.
Signaling Pathway
As an antagonist of the dopamine D4 receptor, a G-protein coupled receptor (GPCR), this compound is expected to block the downstream signaling cascade initiated by dopamine binding. The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound at the Dopamine D4 receptor.
Experimental Workflow
The following diagram outlines a general workflow for screening and evaluating the in-vitro efficacy of this compound.
Caption: General workflow for in-vitro testing of this compound.
Conclusion
These application notes provide a foundational guide for the dissolution and administration of this compound in a research setting. It is imperative for researchers to perform their own optimization and validation experiments to ensure the reliability and reproducibility of their results. Careful consideration of the compound's properties, appropriate solvent and vehicle selection, and adherence to established laboratory practices will contribute to the successful application of this compound in advancing our understanding of the dopamine D4 receptor.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
Application Notes and Protocols for NGD94-1 in Schizophrenia and Psychosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a novel and selective antagonist for the human dopamine D4 receptor.[1] The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the study of neuropsychiatric disorders, including schizophrenia and psychosis. The "dopamine hypothesis of schizophrenia" posits that an overactive dopaminergic system contributes to the manifestation of psychotic symptoms. While traditional antipsychotics primarily target the dopamine D2 receptor, their use is often associated with significant side effects. The development of subtype-selective ligands like this compound offers a more targeted approach to modulate dopaminergic neurotransmission, potentially leading to improved therapeutic profiles.
These application notes provide a comprehensive overview of the preclinical data for this compound and detailed protocols for its characterization in in vitro and in vivo models relevant to schizophrenia and psychosis research.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Receptor/Assay | Cell Line | Reference |
| Binding Affinity (Ki) | 3.6 ± 0.6 nM | Human Dopamine D4.2 | CHO | [1] |
| Selectivity | >600-fold vs. a wide range of other receptors | Human Dopamine D4.2 | CHO | [1] |
| ~50-fold vs. 5-HT1A | Human Dopamine D4.2 | CHO | [1] | |
| ~200-fold vs. 5-HT3 | Human Dopamine D4.2 | CHO | [1] | |
| Functional Activity | Antagonist | Human Dopamine D4.2 | CHO | [1] |
Note: Saturation and pharmacological analyses of [3H]NGD 94-1 binding at cloned human D4.2, D4.4, and D4.7 receptor variants showed no difference between the three variants.[1]
Signaling Pathways and Experimental Workflows
Dopamine D4 Receptor Signaling
The dopamine D4 receptor is a Gi/o-coupled receptor. Its activation by an agonist, such as dopamine or quinpirole, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This compound, as an antagonist, blocks this effect.
Dopamine D4 receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram outlines the typical workflow for the in vitro characterization of a D4 receptor antagonist like this compound.
In vitro characterization workflow.
Experimental Protocols
In Vitro Assays
1. cAMP Functional Assay for D4 Receptor Antagonism
This assay determines the ability of this compound to block the agonist-induced inhibition of cAMP production in cells expressing the human dopamine D4 receptor.
-
Materials:
-
CHO-K1 cells stably expressing the human dopamine D4.2 receptor.
-
Cell culture medium (e.g., Ham's F-12K with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 0.5 mM IBMX).
-
Forskolin (adenylyl cyclase activator).
-
Quinpirole (dopamine D2-like receptor agonist).
-
This compound.
-
cAMP assay kit (e.g., HTRF, TR-FRET, or ELISA-based).
-
384-well white microplates.
-
-
Procedure:
-
Cell Plating: Seed the CHO-D4.2 cells into 384-well plates at a density that allows for a confluent monolayer on the day of the assay. Incubate for 18-24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the diluted this compound. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a solution of quinpirole (at a final concentration equal to its EC80) and forskolin (at a final concentration of 1-10 µM) to all wells, except for the basal control wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Calculate the percentage of inhibition of the quinpirole effect for each concentration of this compound. Determine the IC50 value using non-linear regression analysis.
-
2. [35S]GTPγS Binding Assay
This assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins following receptor stimulation.
-
Materials:
-
Membranes from CHO-K1 cells expressing the human dopamine D4.2 receptor.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
GDP.
-
[35S]GTPγS.
-
Quinpirole.
-
This compound.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell membranes, GDP (to a final concentration of ~10 µM), and the desired concentration of this compound in assay buffer.
-
Pre-incubation: Incubate the mixture for 15 minutes at 30°C.
-
Agonist Addition: Add quinpirole to the tubes at various concentrations to generate a concentration-response curve in the presence and absence of this compound.
-
Initiation of Reaction: Add [35S]GTPγS (to a final concentration of ~0.1 nM) to initiate the binding reaction.
-
Incubation: Incubate for 60 minutes at 30°C with gentle agitation.
-
Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the quinpirole-stimulated [35S]GTPγS binding at each concentration of this compound. Calculate the IC50 of this compound by plotting the inhibition of agonist-stimulated binding against the concentration of this compound.
-
Proposed In Vivo Studies
Disclaimer: The following protocols are proposed methodologies based on standard preclinical models for psychosis and have not been specifically reported for this compound.
1. Phencyclidine (PCP)-Induced Hyperactivity Model
This model is used to assess the potential of a compound to ameliorate the positive symptoms of schizophrenia, as PCP, an NMDA receptor antagonist, induces a hyperdopaminergic state leading to hyperlocomotion in rodents.
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams.
-
Procedure:
-
Habituation: Acclimate the rats to the locomotor activity chambers for 30-60 minutes daily for 2-3 days prior to the experiment.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 3, 10 mg/kg, i.p.) or vehicle.
-
Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.
-
PCP Administration: Administer PCP (e.g., 2.5-5.0 mg/kg, s.c.) or saline.
-
Locomotor Activity Recording: Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, stereotypy counts) for 60-90 minutes.
-
Data Analysis: Compare the locomotor activity of the this compound treated groups to the vehicle-treated group in the presence of PCP. A significant reduction in PCP-induced hyperactivity by this compound would suggest antipsychotic-like potential.
-
2. Apomorphine-Induced Deficit in Prepulse Inhibition (PPI) of the Acoustic Startle Reflex
PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This deficit can be modeled in rodents by administering a dopamine agonist like apomorphine. The ability of a compound to reverse this deficit is indicative of antipsychotic potential.
-
Animals: Male Wistar rats (250-350g).
-
Apparatus: Startle response system with chambers that can deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Acclimation: Acclimate the rats to the startle chambers for a brief period on the day before testing.
-
Drug Administration: On the test day, administer this compound (e.g., 1, 5, 10 mg/kg, s.c.) or vehicle.
-
Pre-treatment Time: After a 30-minute pre-treatment period, administer apomorphine (e.g., 0.5 mg/kg, s.c.) or vehicle.
-
PPI Testing: After a further 10 minutes, place the rats in the startle chambers for a 5-minute acclimation period with background noise. The test session consists of trials with a startle pulse alone (e.g., 120 dB) and prepulse-pulse trials where a weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the startle pulse.
-
Data Analysis: Calculate the percentage of PPI for each trial type: %PPI = 100 x [(startle amplitude on pulse-alone trials - startle amplitude on prepulse-pulse trials) / startle amplitude on pulse-alone trials]. Compare the %PPI between the different treatment groups. A significant reversal of the apomorphine-induced PPI deficit by this compound would indicate potential antipsychotic efficacy.
-
Proposed In Vivo Study Workflow
Proposed in vivo evaluation workflow.
References
Application Notes and Protocols: NGD94-1 in Preclinical Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
NGD94-1 is a novel, potent, and selective antagonist of the human dopamine D4 receptor.[1] Its high affinity for the D4.2 receptor subtype, coupled with significant selectivity over other monoamine receptors, positions this compound as a valuable pharmacological tool for investigating the role of the D4 receptor in various physiological and pathological processes.[1] These application notes provide an overview of this compound's mechanism of action, quantitative data from in vitro studies, and detailed protocols for its use in preclinical drug discovery research.
Mechanism of Action
This compound functions as a competitive antagonist at the human dopamine D4.2 receptor. It effectively blocks the intracellular signaling cascade initiated by the binding of dopamine or other D4 receptor agonists. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This compound counteracts this effect by preventing agonist-induced conformational changes in the receptor, thereby inhibiting the downstream signaling pathway.[1] In functional assays, this compound has been shown to completely reverse the quinpirole-induced decrease in forskolin-stimulated cAMP levels and the quinpirole-induced binding of GTPγ35S, confirming its antagonist properties.[1]
Signaling Pathway
The following diagram illustrates the signaling pathway modulated by this compound.
Caption: this compound signaling pathway at the dopamine D4 receptor.
Quantitative Data Summary
The following table summarizes the in vitro binding affinity and selectivity of this compound for the human dopamine D4.2 receptor.
| Parameter | Value | Cell Line | Radioligand | Reference |
| Ki (D4.2 Receptor) | 3.6 ± 0.6 nM | CHO | [3H]NGD 94-1 | [1] |
| Selectivity vs. 5-HT1A | ~50-fold | - | - | [1] |
| Selectivity vs. 5-HT3 | ~200-fold | - | - | [1] |
| Selectivity vs. other monoamine receptors | >600-fold | - | - | [1] |
Experimental Protocols
Radioligand Binding Assay for D4.2 Receptor Affinity
This protocol determines the binding affinity of this compound for the human dopamine D4.2 receptor expressed in Chinese Hamster Ovary (CHO) cells.
Experimental Workflow
Caption: Workflow for radioligand binding assay.
Materials:
-
CHO cell membranes expressing the human D4.2 receptor
-
[3H]this compound (radioligand)
-
Unlabeled this compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Thaw the CHO cell membranes on ice and resuspend in binding buffer to a final protein concentration of 10-20 µg per well.
-
In a 96-well microplate, add 50 µL of binding buffer, 50 µL of [3H]this compound (at a concentration near its Kd), and 50 µL of varying concentrations of unlabeled this compound (ranging from 10-11 to 10-5 M). For total binding, add 50 µL of binding buffer instead of competitor. For non-specific binding, add a high concentration of a known D4 antagonist (e.g., 10 µM haloperidol).
-
Add 50 µL of the cell membrane suspension to each well.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials.
-
Add 5 mL of scintillation cocktail to each vial and allow to equilibrate for at least 4 hours in the dark.
-
Quantify the radioactivity in each vial using a liquid scintillation counter.
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of unlabeled this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay: cAMP Measurement
This protocol assesses the functional antagonist activity of this compound by measuring its ability to reverse agonist-induced inhibition of cAMP production.
Experimental Workflow
Caption: Workflow for the functional cAMP antagonism assay.
Materials:
-
CHO cells stably expressing the human D4.2 receptor
-
Cell culture medium (e.g., DMEM/F12)
-
This compound
-
Dopamine D4 receptor agonist (e.g., quinpirole)
-
Forskolin
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed the CHO-D4.2 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 20-30 minutes at 37°C in the presence of a phosphodiesterase inhibitor.
-
Add a fixed concentration of the D4 agonist (e.g., quinpirole at its EC80) and a fixed concentration of forskolin (e.g., 1 µM) to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and lysing the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP levels using the assay kit and a plate reader.
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the cAMP concentration in each sample.
-
Plot the percentage of inhibition of the agonist response against the logarithm of the this compound concentration.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of forskolin-stimulated cAMP production.
Conclusion
This compound is a highly selective and potent antagonist of the dopamine D4 receptor. Its well-characterized in vitro profile makes it an excellent tool for preclinical research aimed at elucidating the function of the D4 receptor in the central nervous system and other tissues. The provided protocols offer a starting point for researchers to investigate the pharmacological properties of this compound and its potential as a therapeutic agent.
References
Troubleshooting & Optimization
NGD94-1 Technical Support Center: Troubleshooting Solubility
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with NGD94-1, a specific dopamine D4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is soluble in Dimethyl Sulfoxide (DMSO) and 1 equivalent of Hydrochloric Acid (1eq. HCl).[1][2]
Q2: What is the maximum concentration at which this compound can be dissolved?
A2: this compound is reported to be soluble up to 100 mM in both DMSO and 1eq. HCl.[2] Some suppliers also indicate a solubility of less than 32.04 mg/mL in these solvents.[1]
Q3: My this compound is not dissolving completely. What can I do?
A3: If you are experiencing difficulty dissolving this compound, you can try gently warming the solution to 37°C (98.6°F) and using sonication in an ultrasonic bath to aid dissolution.[3] Ensure you are using a sufficient volume of the recommended solvent for your desired concentration.
Q4: How should I store this compound solutions?
A4: For optimal stability, it is recommended to store this compound solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5] When stored in solvent, it is advisable to protect the solution from light.[4]
Quantitative Solubility Data
| Solvent | Reported Solubility |
| DMSO | Up to 100 mM[2], <32.04 mg/mL[1] |
| 1eq. HCl | Up to 100 mM[2], <32.04 mg/mL[1] |
Experimental Protocols
Standard Protocol for Dissolving this compound
This protocol outlines the standard procedure for dissolving this compound to prepare a stock solution.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO) or 1eq. Hydrochloric Acid (HCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of DMSO or 1eq. HCl to achieve the desired concentration.
-
Initial Mixing: Briefly vortex the mixture to ensure the powder is wetted by the solvent.
-
Warming (Optional but Recommended): Place the tube in a water bath or incubator at 37°C for 5-10 minutes. This can help increase the solubility.[3]
-
Sonication (Optional but Recommended): Following warming, place the tube in an ultrasonic bath for 5-10 minutes to break up any remaining particulates and facilitate complete dissolution.[3]
-
Final Mixing: Vortex the solution again to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution to ensure there are no visible particles. If particles remain, repeat steps 4-6.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4][5]
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound solubility issues.
Dopamine D4 Receptor Antagonism
This compound functions as a specific antagonist for the Dopamine D4 receptor. The simplified diagram below illustrates this relationship.
Caption: this compound mechanism as a Dopamine D4 receptor antagonist.
References
troubleshooting NGD94-1 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NGD94-1, a potent dopamine D4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a high-affinity antagonist for the human dopamine D4 receptor, with a Ki of approximately 3.6 nM.[1] It functions by blocking the dopamine-induced signaling of the D4 receptor, a Gi-coupled protein that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[1][2][3]
Q2: What are the known off-target activities of this compound?
This compound exhibits high selectivity for the dopamine D4 receptor. However, it has known cross-reactivity with certain serotonin receptors. It is approximately 50-fold more selective for the D4 receptor than for the 5-HT1A receptor and about 200-fold more selective than for the 5-HT3 receptor.[1] Researchers should be aware of these potential off-target interactions, especially when working with systems where these serotonin receptors are highly expressed or when using high concentrations of this compound.
Q3: My cells are showing unexpected levels of apoptosis. Is this a known effect of this compound?
While not a universally reported on-target effect of D4 receptor antagonism, unexpected cytotoxicity can sometimes be attributed to off-target effects, especially at higher concentrations of the compound.[4] One possibility is the engagement of an unknown off-target kinase or receptor that regulates cell survival pathways. It is also crucial to ensure that the observed effect is not due to experimental artifacts such as solvent toxicity. A systematic troubleshooting workflow should be followed to determine the cause.
Q4: I am not observing the expected reversal of quinpirole-induced cAMP inhibition. What could be the issue?
Several factors could contribute to this issue. First, confirm the integrity and activity of your reagents, including this compound, the agonist (quinpirole), and your cell line. Second, ensure that your cells express a sufficient level of the D4 receptor and that your assay conditions are optimized. The lack of an expected phenotype, despite confirmed target inhibition, could also suggest the activation of compensatory signaling pathways in your specific cell model.[1] Finally, consider the possibility of experimental error in the cAMP assay itself.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Phenotypic Results
You observe a cellular phenotype that is not consistent with the known function of the dopamine D4 receptor, or your results vary between experiments.
Caption: Troubleshooting logic for unexpected phenotypic results.
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Validate Target Engagement: First, confirm that this compound is binding to the dopamine D4 receptor in your cellular system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[5][6]
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Perform Dose-Response Analysis: The potency of this compound in eliciting the phenotype should correlate with its potency for D4 receptor binding. A significant discrepancy suggests an off-target effect.
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Use a Structurally Unrelated Antagonist: If another D4 antagonist with a different chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Profile for Off-Targets: If the above steps suggest an off-target effect, consider a broader screening approach, such as a receptor profiling panel, to identify other potential binding partners.
Issue 2: Higher than Expected Cytotoxicity
You are observing significant cell death at concentrations where you expect to see specific D4 receptor antagonism.
| Target | Binding Affinity (Ki) [nM] | Fold Selectivity vs. D4 | Potential Effect |
| Dopamine D4 (On-Target) | 3.6 | - | Primary Pharmacology |
| 5-HT1A (Off-Target) | ~180 | ~50x | Modulation of cAMP, neuronal excitability |
| 5-HT3 (Off-Target) | ~720 | ~200x | Modulation of ion channel function, nausea |
| Hypothetical Off-Target X | 500-1000 | ~140-280x | Unexpected Cytotoxicity/Apoptosis |
This table includes both documented and hypothetical data for troubleshooting purposes.
-
Compare IC50 values: Determine the concentration of this compound that causes 50% cytotoxicity (IC50) and compare it to the concentration required for 50% D4 receptor occupancy or functional antagonism. A large difference between these values points towards off-target toxicity.
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Test a Structurally Distinct Inhibitor: As with inconsistent phenotypes, using a different D4 antagonist can help differentiate on-target from off-target toxicity.
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Re-evaluate Concentration: Use the lowest effective concentration of this compound that achieves D4 receptor antagonism to minimize the risk of engaging lower-affinity off-targets.
Key Experimental Protocols
Protocol 1: cAMP Inhibition Assay for D4 Receptor Antagonism
This assay measures the ability of this compound to reverse the agonist-induced inhibition of cAMP production. The dopamine D4 receptor is Gi-coupled, so its activation by an agonist like quinpirole will decrease intracellular cAMP levels that have been stimulated by forskolin.[1][7]
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Cell Seeding: Plate CHO or HEK293 cells stably expressing the human dopamine D4 receptor into 96-well plates and culture overnight.
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Compound Preparation: Prepare a serial dilution of this compound.
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Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for 20-30 minutes.
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Agonist Stimulation: Add a fixed concentration of a D4 agonist (e.g., quinpirole at its EC80 concentration) in the presence of forskolin (e.g., 10 µM) to all wells (except for negative controls) and incubate for 30 minutes at 37°C.
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Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[8][9][10]
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Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 of this compound in reversing the agonist effect.
Protocol 2: [35S]GTPγS Binding Assay
This is a functional assay that measures the activation of G-proteins upon receptor stimulation. An antagonist will block the agonist-induced increase in [35S]GTPγS binding.[11][12][13] This assay is most robust for Gi/o-coupled receptors like the D4 receptor.[14][15]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human dopamine D4 receptor.
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Reaction Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (e.g., 10 µM), and varying concentrations of this compound.
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Agonist Addition: Add a D4 agonist (e.g., quinpirole at its EC80 concentration). For antagonist curves, this compound is added before the agonist.
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Initiate Reaction: Start the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
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Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
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Termination and Filtration: Stop the reaction by rapid filtration through a filter mat, washing with ice-cold buffer to remove unbound [35S]GTPγS.
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Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
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Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of this compound to determine its IC50.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that this compound binds to the dopamine D4 receptor in intact cells by assessing the thermal stabilization of the receptor upon ligand binding.[5][16][17]
Caption: D4R signaling pathway and CETSA workflow.
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Cell Treatment: Treat intact cells expressing the D4 receptor with this compound or a vehicle control for 1 hour.
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Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
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Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
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Centrifugation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
Protein Quantification: Carefully collect the supernatant. Analyze the amount of soluble D4 receptor in each sample by Western blotting using a specific anti-D4 receptor antibody.
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Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble D4 receptor remaining relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. innoprot.com [innoprot.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. revvity.com [revvity.com]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NGD94-1 Dosage for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of NGD94-1 in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, high-affinity, and selective antagonist for the human dopamine D4 receptor.[1] In vitro studies have demonstrated its ability to function as an antagonist by reversing the effects of dopamine receptor agonists.[1] Specifically, it has been shown to completely reverse the decrease in forskolin-stimulated cAMP levels and GTPγ35S binding induced by the dopamine receptor agonist quinpirole.[1]
Q2: What is the in vitro potency of this compound?
This compound exhibits a high affinity for the cloned human D4.2 receptor with a reported Ki value of 3.6 ± 0.6 nM.[1] It shows over 600-fold selectivity for the D4.2 receptor subtype compared to a wide range of other monoamine and neurotransmitter receptors.[1]
Q3: What is a recommended starting dose for this compound in an animal model like a rat?
Currently, there is no published in vivo dosage data specifically for this compound. However, based on its high in vitro potency and the dosages used for other selective dopamine D4 receptor antagonists in rats, a starting dose-range finding study is recommended.
For similar dopamine D4 antagonists like L-745,870 and U-101,958, effective dose ranges in rats have been reported to be between 1-10 mg/kg and 3-30 mg/kg, respectively, administered intraperitoneally (i.p.).[2][3] Another D4 antagonist was tested at a single i.p. dose of 10 mg/kg in rats.[4] Therefore, a conservative starting point for a dose-range finding study for this compound in rats could be in the range of 1 to 10 mg/kg (i.p.) . It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.
Q4: How should I prepare this compound for administration to animals?
The formulation of this compound for in vivo studies will depend on its physicochemical properties, such as solubility. A common approach for preclinical in vivo studies is to prepare a solution or suspension in a vehicle that is safe for the chosen route of administration. For intraperitoneal (i.p.) injection, common vehicles include saline, phosphate-buffered saline (PBS), or a small percentage of a solubilizing agent like DMSO or Tween 80 in saline. It is essential to first determine the solubility of this compound in various vehicles to ensure a homogenous and stable formulation. A vehicle-only control group should always be included in your experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No observable effect at the highest tested dose. | - Insufficient dose. - Poor bioavailability for the chosen route of administration. - Rapid metabolism and clearance of the compound. - Inappropriate animal model or endpoint measure. | - Conduct a dose-escalation study to higher doses. - Consider a different route of administration (e.g., intravenous for higher bioavailability). - Perform pharmacokinetic (PK) studies to determine the compound's half-life and exposure. - Re-evaluate the relevance of the animal model and the sensitivity of the chosen behavioral or physiological endpoint. |
| High variability in experimental results. | - Inconsistent formulation or administration. - Animal-to-animal variability in metabolism or response. - Environmental factors affecting animal behavior. | - Ensure the drug formulation is homogenous and administered accurately and consistently. - Increase the number of animals per group to improve statistical power. - Standardize housing conditions, handling procedures, and time of day for experiments. |
| Unexpected toxicity or adverse effects. | - Dose is too high (exceeding the Maximum Tolerated Dose - MTD). - Off-target effects of the compound. - Toxicity of the vehicle. | - Reduce the dose and perform a thorough dose-response toxicity study. - Evaluate the selectivity profile of this compound against a broader range of receptors and enzymes. - Run a vehicle-only control group to assess for any vehicle-induced toxicity. |
| Difficulty dissolving this compound for formulation. | - Low aqueous solubility of the compound. | - Test a range of biocompatible solvents and co-solvents (e.g., DMSO, PEG400, cyclodextrins). - Consider creating a suspension with a suspending agent if a solution is not feasible. - Sonication or gentle heating may aid in dissolution, but stability under these conditions should be verified. |
Experimental Protocols
1. Protocol for Dose-Range Finding Study of this compound in Rats
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Objective: To determine the Maximum Tolerated Dose (MTD) and identify a range of effective doses of this compound for subsequent efficacy studies.
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Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
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Groups (n=3-5 per group):
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Group 1: Vehicle control (e.g., saline with 5% DMSO)
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Group 2: 1 mg/kg this compound
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Group 3: 3 mg/kg this compound
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Group 4: 10 mg/kg this compound
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Group 5: 30 mg/kg this compound (optional, depending on results from lower doses)
-
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Drug Preparation: Prepare this compound in the chosen vehicle at the desired concentrations for intraperitoneal (i.p.) injection.
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Procedure:
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Acclimatize animals to the housing and handling conditions for at least one week.
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Record the baseline body weight of each animal.
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Administer a single i.p. injection of the assigned treatment.
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Observe animals continuously for the first hour and then at regular intervals (e.g., 4, 8, and 24 hours) for any signs of toxicity (e.g., lethargy, ataxia, changes in posture, grooming, or breathing).
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Record body weight and food/water intake daily for 7 days.
-
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Data Analysis: The MTD is the highest dose that does not cause significant toxicity or more than a 10-15% reduction in body weight. This information will guide the dose selection for efficacy studies.
2. Protocol for Assessing Target Engagement in a Behavioral Model (e.g., Apomorphine-Induced Hyperlocomotion)
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Objective: To determine if this compound can antagonize the effects of a dopamine agonist, providing functional evidence of D4 receptor blockade.
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Animals: Male Wistar rats (8-10 weeks old, 250-300g).
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Groups (n=8-10 per group):
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Group 1: Vehicle + Saline
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Group 2: Vehicle + Apomorphine (e.g., 0.5 mg/kg, s.c.)
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Group 3: this compound (Dose 1) + Apomorphine
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Group 4: this compound (Dose 2) + Apomorphine
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Group 5: this compound (Dose 3) + Apomorphine
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Procedure:
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Acclimatize animals to the open-field testing arenas.
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Administer this compound or vehicle via i.p. injection at a set pretreatment time (e.g., 30 minutes) before the apomorphine challenge.
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Administer apomorphine or saline via subcutaneous (s.c.) injection.
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Immediately place the animal in the open-field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for 60 minutes using an automated tracking system.
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Data Analysis: Compare the locomotor activity of the this compound treated groups to the vehicle + apomorphine group. A significant reduction in apomorphine-induced hyperlocomotion indicates effective target engagement by this compound.
Visualizations
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of dopamine D4 receptor-selective antagonists on motor hyperactivity in rats with neonatal 6-hydroxydopamine lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective dopamine D4 receptor antagonists reverse apomorphine-induced blockade of prepulse inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
preventing NGD94-1 degradation in solution
This technical support center provides guidance on the proper handling, storage, and troubleshooting for NGD94-1 to ensure its stability and efficacy in your experiments. As this compound is a novel glycosidase inhibitor, the following recommendations are based on best practices for similar chemical compounds and are intended to serve as a starting point for your experimental planning.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, the solid form of this compound should be stored at -20°C or -80°C, protected from light and moisture.[1] A desiccator can be used to minimize exposure to humidity.[1] When handled correctly, the solid compound is typically stable for up to two years.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
We recommend preparing a stock solution of this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Ensure the solvent is free of water to prevent hydrolysis.
Q3: How should I store the this compound stock solution?
Stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[1] Store these aliquots at -80°C. For short-term storage (a few days), 4°C may be acceptable, but freezing is preferred for long-term stability.[1]
Q4: My this compound solution appears to have precipitated after thawing. What should I do?
Precipitation upon thawing can occur due to the compound's low solubility at colder temperatures.[1] Gently warm the vial to 37°C and vortex to help redissolve the compound.[1] If the precipitate persists, it may indicate that the concentration is too high for the solvent at that temperature. In this case, preparing a fresh, lower-concentration stock solution is recommended.
Q5: Can I prepare working solutions of this compound in aqueous buffers?
Yes, working solutions can be prepared in aqueous buffers. However, the stability of this compound in these buffers may be limited. It is crucial to use buffers at a pH that ensures maximum stability, as some inhibitors are sensitive to acidic or alkaline conditions.[1] We recommend preparing fresh working solutions for each experiment and assessing the compound's stability in your specific assay buffer over the time course of your experiment.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity in the assay. | Compound degradation due to improper storage (e.g., multiple freeze-thaw cycles, prolonged storage at room temperature, light exposure).[1] | 1. Prepare a fresh stock solution from the solid compound. 2. Perform a quality control check on the new stock solution (e.g., via HPLC-MS) to confirm its integrity.[1] 3. Re-run the experiment with the fresh stock solution. |
| Precipitate observed in the stock solution upon thawing. | Poor solubility of the compound in the chosen solvent at lower temperatures or solvent evaporation.[1] | 1. Gently warm the solution to 37°C and vortex to redissolve the precipitate.[1] 2. If precipitation persists, consider preparing a fresh stock solution at a slightly lower concentration. 3. Ensure vials are tightly sealed to prevent solvent evaporation.[1] |
| Inconsistent results between experiments. | Instability of the compound in the assay buffer or working solution.[1] | 1. Assess the stability of this compound in your experimental buffer over the time course of your experiment. 2. Prepare fresh working solutions for each experiment.[1] |
| Change in color or appearance of the solid compound or solution. | Potential degradation or contamination.[1] | Do not use the compound. Contact the manufacturer for a replacement.[1] |
This compound Stability Data Summary
The following table summarizes hypothetical stability data for this compound under various storage conditions. Users are strongly encouraged to perform their own stability studies for their specific experimental setup.
| Storage Condition | Solvent/Buffer | Duration | Remaining Activity (%) |
| -80°C | DMSO | 6 months | >99% |
| -20°C | DMSO | 6 months | 95-99% |
| 4°C | DMSO | 1 week | 85-95% |
| Room Temperature | DMSO | 24 hours | 70-85% |
| -20°C | PBS (pH 7.4) | 24 hours | 80-90% |
| 4°C | PBS (pH 7.4) | 24 hours | 60-75% |
| Room Temperature | PBS (pH 7.4) | 4 hours | 40-60% |
| 37°C | Assay Buffer (pH 7.2) | 2 hours | 85-95% |
Experimental Protocols
Protocol for Assessing this compound Stability in Solution
This protocol provides a framework for determining the stability of this compound in a specific solvent or buffer over time and under different temperature conditions.
Materials:
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This compound solid compound
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Anhydrous DMSO
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Desired aqueous buffer (e.g., PBS, pH 7.4)
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Microcentrifuge tubes
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Incubators/water baths set to desired temperatures
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Analytical instrument for quantifying this compound (e.g., HPLC-MS)
Procedure:
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Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Prepare Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffer.
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Aliquot Samples: Dispense equal volumes of the working solution into separate microcentrifuge tubes for each time point and condition to be tested.
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Storage Conditions:
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Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Analysis: At each time point, analyze the concentration and purity of this compound in each sample using a validated analytical method such as HPLC-MS. The initial (time 0) sample will serve as the 100% reference.
Visualizations
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for this compound Stability Assessment
Caption: Workflow for assessing this compound stability in solution.
References
Technical Support Center: Interpreting Conflicting Results with NGD94-1 and Other Small Molecule Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate the complexities of experimental results obtained with small molecule inhibitors like NGD94-1. While this compound is identified as a dopamine D4 receptor antagonist, the challenges of inconsistent data and potential off-target effects are common to many targeted therapies, particularly in the field of signal transduction and oncology research.[1] This guide will use the well-documented case of SHP2 inhibitors as a representative example to address common issues and provide a framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent inhibitory effects of our compound between different experimental runs. What are the likely causes?
A1: Inconsistent results are a frequent challenge and can arise from several factors:
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Compound-Related Issues: Problems with the inhibitor's storage, solubility, and stability can lead to variability. Ensure the compound is stored correctly and prepare fresh dilutions for each experiment, as poor solubility can cause inaccurate dosing.
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Experimental System-Related Issues: Variations in cell culture conditions, such as cell density, passage number, and serum starvation timing, can significantly impact results.
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Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and the instrumentation used for readouts can all contribute to variability.
Q2: How can we determine if the observed cellular phenotype is due to on-target activity or an off-target effect?
A2: This is a critical aspect of drug development. Several strategies can help distinguish on-target from off-target effects:
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Use a Structurally Different Inhibitor: If another inhibitor targeting the same protein produces a similar phenotype, it strengthens the case for an on-target effect.[2]
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Perform a Dose-Response Curve: A clear correlation between the inhibitor concentration and the biological effect, consistent with the known IC50 of the compound, points towards on-target activity.[2]
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Conduct a Rescue Experiment: Overexpressing a drug-resistant mutant of the target protein should reverse the phenotype induced by the inhibitor if the effect is on-target.[2][3]
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Orthogonal Approaches: Use techniques like siRNA or shRNA to knock down the target protein and see if it phenocopies the effect of the inhibitor.[3]
Q3: Our SHP2 inhibitor is showing reduced efficacy in suppressing p-ERK levels in certain cell lines. Why might this be?
A3: Several factors could explain this observation:
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Suboptimal Lysis: The phosphorylation state of ERK can be transient. It is crucial to use a lysis buffer containing fresh phosphatase and protease inhibitors and to keep samples on ice.[3]
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Feedback Reactivation: Some cell lines exhibit feedback mechanisms that can lead to a rebound in p-ERK signaling over time. A time-course experiment is recommended to identify the optimal time point for observing maximal inhibition.[3]
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Cell Line Dependency: If the cell line possesses a downstream mutation in the signaling pathway (e.g., BRAF or MEK), p-ERK levels will be independent of SHP2 activity. It is essential to know the genetic background of your cell model.[3]
Q4: We are observing cell death at low concentrations of our inhibitor, but without a corresponding decrease in the target biomarker. Could this be an off-target effect?
A4: It is possible. A disconnect between a phenotypic outcome like cell viability and a target engagement biomarker warrants investigation into off-target effects.[3] For instance, some allosteric SHP2 inhibitors have been found to accumulate in the lysosome and inhibit autophagy in a SHP2-independent manner, contributing to their anti-tumor activity.[4][5]
Data Presentation: Interpreting Conflicting IC50 Values
Inconsistencies in IC50 values are a common source of conflicting results. The following table illustrates hypothetical data for a SHP2 inhibitor, highlighting key experimental parameters that can influence the outcome.
| Parameter | Experiment A | Experiment B | Experiment C |
| Cell Line | MV4-11 | MOLM-13 | PANC-1 |
| Inhibitor | SHP099 | SHP099 | SHP099 |
| Assay Type | Cell Viability (MTT) | Cell Viability (MTT) | p-ERK Western Blot |
| Incubation Time | 72 hours | 48 hours | 2 hours |
| Serum Conditions | 10% FBS | 10% FBS | Serum-starved |
| Observed IC50 | 0.5 µM | 1.2 µM | 0.1 µM (EC50 for p-ERK) |
Interpretation: The variation in IC50 values can be attributed to differences in cell line genetics, incubation time, and the specific endpoint being measured (cell viability vs. target inhibition).
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the effect of an inhibitor on cell proliferation and viability.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of the inhibitor in the appropriate culture medium. Replace the existing medium with the medium containing the inhibitor or a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.
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MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.
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Incubation: Incubate for 1 to 4 hours at 37°C.
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Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
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Readout: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.[2]
2. Western Blot for Phospho-ERK (p-ERK)
This protocol is used to measure the inhibition of a specific signaling pathway node.
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Cell Culture and Treatment: Plate cells and allow them to adhere. If necessary, serum-starve the cells, then pre-incubate with the inhibitor or vehicle for a predetermined time (e.g., 2 hours).
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Stimulation: Stimulate the cells with a growth factor (e.g., EGF or FGF) for a short period (e.g., 10 minutes) to activate the signaling pathway.
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Cell Lysis: Wash the cells with ice-cold PBS and then add ice-cold lysis buffer containing phosphatase and protease inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
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Antibody Incubation: Block the membrane and then incubate with primary antibodies against p-ERK and total ERK, followed by incubation with the appropriate secondary antibodies.
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Detection: Visualize the protein bands using an appropriate detection reagent and imaging system.
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Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.
Visualizing Potential Sources of Conflict
The following diagrams illustrate key concepts for troubleshooting conflicting results.
Caption: Key areas to investigate when troubleshooting inconsistent experimental outcomes.
Caption: Experimental workflow to differentiate between on-target and off-target effects.
Caption: The SHP2 signaling pathway and a potential source of conflicting data due to downstream mutations.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of NGD94-1 in different experimental buffers
Disclaimer: The following information is a generalized guide for protein stability. As "NGD94-1" is not a publicly documented molecule, this guide is based on established principles of protein formulation and stability. Specific stability characteristics of this compound may vary and should be determined empirically.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common stability issues encountered during experiments with protein therapeutics like this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My this compound solution is showing visible precipitation. What are the likely causes and how can I resolve this?
A: Protein precipitation is often a sign of aggregation or poor solubility.[1] Here are some common causes and troubleshooting steps:
-
Suboptimal Buffer pH: Proteins are least soluble at their isoelectric point (pI).[2] If the buffer pH is too close to the pI of this compound, the net charge on the protein is minimal, which can lead to aggregation and precipitation.[2]
-
High Protein Concentration: High concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.[2]
-
Solution: Try working with a lower protein concentration. If a high concentration is necessary, consider adding solubilizing excipients.[2]
-
-
Incorrect Storage Temperature: Temperature fluctuations or storing at a non-optimal temperature can cause proteins to unfold and aggregate.[1]
Q2: What is the optimal buffer and pH for ensuring the stability of this compound?
A: The optimal buffer and pH are unique to each protein and must be determined experimentally.[6] However, here are some general guidelines:
-
pH Optimization: The primary goal is to find a pH range where the protein is most stable and active.[6] This is typically a pH that is sufficiently far from the protein's isoelectric point (pI).[3]
-
Buffer Selection: The choice of buffer is critical as buffer ions can interact with the protein surface.[7][8] Commonly used buffers in protein formulations include phosphate, acetate, citrate, and histidine.[6][9] Histidine buffers are particularly common for monoclonal antibody formulations in the pH range of 5.5 to 6.5.[6][10]
-
Buffer Concentration: A buffer concentration of 20-100 mM is typical.[3][11] It should be sufficient to maintain the pH but not so high that it destabilizes the protein.[11]
Q3: I am observing aggregation of this compound in my experiments. How can I prevent this?
A: Protein aggregation can be triggered by various stresses, including changes in pH, temperature, and mechanical agitation.[12] Here are several strategies to prevent aggregation:
-
Optimize Buffer Conditions: As mentioned, ensure the pH is optimal for solubility.[1] Adjusting the ionic strength with salts like NaCl can also help shield electrostatic interactions that may lead to aggregation.[1]
-
Use Stabilizing Excipients:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol, sorbitol): These agents stabilize proteins through a mechanism of preferential exclusion, which favors the folded state.[13][14] They are also used as cryoprotectants during lyophilization.
-
Amino Acids (e.g., arginine, glycine, histidine): Arginine can help solubilize proteins and reduce viscosity, while histidine is often used as a buffer.[10]
-
Surfactants (e.g., Polysorbate 20, Polysorbate 80): Low concentrations of non-ionic surfactants can prevent aggregation at air-water interfaces and reduce surface adsorption.[13][15]
-
-
Control Temperature: Avoid high temperatures that can cause thermal denaturation and aggregation.[16] For long-term storage, flash-freezing in liquid nitrogen and storing at -80°C is recommended over slow freezing.[17][18]
-
Minimize Mechanical Stress: Avoid vigorous shaking or vortexing, as this can cause proteins to denature and aggregate at interfaces.[16][19]
Q4: What are the best practices for storing this compound to maintain its activity and stability?
A: Proper storage is crucial for preserving protein function.
-
Temperature:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can denature proteins, store the protein in single-use aliquots.[5][20]
-
Concentration: Store proteins at a concentration of at least 1 mg/mL. Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to binding to the storage vessel.[17] If your protein is dilute, consider adding a carrier protein like bovine serum albumin (BSA) at 0.1% to 0.5%.[17]
-
Cryoprotectants: For storage at -20°C, adding a cryoprotectant like glycerol to a final concentration of 25-50% can prevent the formation of damaging ice crystals.[17][21]
-
Additives:
Data Presentation: Buffer and Excipient Effects
The following tables provide generalized data on the stability of a model protein in various buffers and the function of common stabilizing excipients.
Table 1: Illustrative Stability of a Model Protein in Common Experimental Buffers
| Buffer System | pH Range | Optimal pH (Example) | Temperature Stability (Tm in °C) | Aggregation Onset (Tagg in °C) |
| Sodium Phosphate | 6.0 - 8.0 | 7.4 | 62°C | 55°C |
| Tris-HCl | 7.0 - 9.0 | 8.0 | 60°C | 53°C |
| Sodium Citrate | 3.0 - 6.2 | 6.0 | 68°C | 62°C |
| Sodium Acetate | 3.6 - 5.6 | 5.0 | 65°C | 58°C |
| L-Histidine | 5.5 - 6.5 | 6.0 | 70°C | 65°C |
| HEPES | 6.8 - 8.2 | 7.2 | 61°C | 54°C |
Note: Data are illustrative for a generic protein and should be empirically determined for this compound. Tm (melting temperature) and Tagg (aggregation onset temperature) are common indicators of thermal stability.
Table 2: Common Excipients for Protein Stabilization
| Excipient Category | Examples | Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 5-10% (w/v) | Preferential exclusion, vitrification agent (lyophilization), cryoprotectant.[10][13] |
| Amino Acids | Arginine, Glycine, Histidine, Proline | 50-250 mM | Reduce aggregation and viscosity, act as buffering agents, and stabilize charges. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.1% (v/v) | Prevent surface adsorption and aggregation at interfaces.[13] |
| Salts | Sodium Chloride (NaCl) | 50-150 mM | Modulate ionic strength to reduce electrostatic interactions.[13] |
| Antioxidants | Methionine, Ascorbic Acid | 10-100 mM | Prevent oxidation of sensitive amino acid residues.[13] |
| Reducing Agents | DTT, 2-Mercaptoethanol | 1-5 mM | Prevent the formation of intermolecular disulfide bonds.[18] |
Experimental Protocols
Detailed methodologies for key stability-indicating assays are provided below.
1. Size-Exclusion Chromatography (SEC) for Aggregate Detection
-
Objective: To separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Methodology:
-
System Preparation: Equilibrate a high-performance liquid chromatography (HPLC) system equipped with a suitable size-exclusion column (e.g., TSKgel G3000SWxl) with the desired mobile phase (typically the formulation buffer).
-
Sample Preparation: Prepare the this compound sample at a known concentration (e.g., 1 mg/mL) in the mobile phase buffer. Filter the sample through a 0.22 µm filter.
-
Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared sample onto the column.
-
Elution: Elute the sample isocratically at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Detection: Monitor the column eluate using a UV detector at 280 nm.
-
Analysis: Integrate the peaks in the resulting chromatogram. The main peak corresponds to the monomer, while earlier eluting peaks represent aggregates. Calculate the percentage of monomer and aggregates.
-
2. Dynamic Light Scattering (DLS) for Particle Size Analysis
-
Objective: To measure the size distribution of particles in the solution, providing information on the presence of aggregates.
-
Methodology:
-
Sample Preparation: Prepare the this compound sample in a low-particulate buffer. A concentration of 0.5-1.0 mg/mL is typically sufficient. Filter the sample through a low-binding 0.22 µm filter directly into a clean cuvette.
-
Instrument Setup: Place the cuvette into the DLS instrument and allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Data Acquisition: Set the instrument to acquire multiple measurements (e.g., 10-15 runs of 10 seconds each). The instrument's software will use the fluctuations in scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles.
-
Analysis: Analyze the size distribution histogram. A monomodal peak with a low PDI (<0.2) indicates a homogenous sample. The presence of larger species indicates aggregation.
-
3. Differential Scanning Fluorimetry (DSF) for Thermal Stability
-
Objective: To determine the melting temperature (Tm) of this compound, which is an indicator of its thermal stability.
-
Methodology:
-
Reagent Preparation: Prepare a solution of this compound (e.g., 0.1-0.2 mg/mL) in the desired buffer. Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Assay Setup: In a 96-well PCR plate, mix the protein solution with the dye to its final working concentration.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 1°C/minute).
-
Fluorescence Monitoring: Monitor the fluorescence of the dye at each temperature increment. As the protein unfolds, the dye will bind to the exposed hydrophobic cores, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence versus temperature. The midpoint of the transition in this curve corresponds to the melting temperature (Tm). A higher Tm indicates greater thermal stability.
-
Visualizations: Workflows and Pathways
Experimental Workflow for Stability Assessment
Caption: A typical experimental workflow for assessing and optimizing the formulation of a protein therapeutic.
Protein Aggregation Pathway
References
- 1. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genextgenomics.com [genextgenomics.com]
- 6. leukocare.com [leukocare.com]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. avantorsciences.com [avantorsciences.com]
- 10. Use of Stabilizers and Surfactants to Prevent Protein Aggregation [sigmaaldrich.com]
- 11. Factors Affecting Protein Stability In Vitro [opsdiagnostics.com]
- 12. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 13. pharmtech.com [pharmtech.com]
- 14. pharmasalmanac.com [pharmasalmanac.com]
- 15. nanoscience.com [nanoscience.com]
- 16. What factors affect protein stability? | AAT Bioquest [aatbio.com]
- 17. biocompare.com [biocompare.com]
- 18. westbioscience.com [westbioscience.com]
- 19. Factors Influencing the Protein Drugs Stability - Creative Proteomics [creative-proteomics.com]
- 20. neb.com [neb.com]
- 21. bitesizebio.com [bitesizebio.com]
addressing poor cell viability with NGD94-1 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges encountered when working with Compound-X, particularly concerning unexpected effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: We are observing significantly lower cell viability than expected at concentrations of Compound-X that were predicted to be non-toxic. What are the potential causes?
Several factors could contribute to this issue:
-
Cell Line Sensitivity: The specific cell line you are using may be more sensitive to Compound-X than cell lines used in preliminary studies.[1]
-
Solvent Toxicity: If Compound-X is dissolved in a solvent like DMSO, the final concentration of the solvent in the cell culture medium might be toxic. It is crucial to run a vehicle-only control to assess solvent toxicity.[1]
-
Compound Stability and Handling: Ensure that Compound-X has been stored correctly and has not degraded, which could alter its activity.[1] Improper handling of assay reagents, such as exposure to light, can also lead to degradation and inaccurate results.[2]
-
Extended Exposure Time: Longer incubation times with Compound-X will likely result in increased cell death at lower concentrations.[1][3]
-
Inconsistent Cell Seeding: A non-homogenous cell suspension before seeding can lead to variability in cell numbers across wells, affecting the accuracy of viability measurements.[1][2]
Q2: Our cell viability results with Compound-X are highly variable between replicate wells and experiments. How can we improve consistency?
High variability can obscure the true effect of a compound. Here are some common causes and solutions:
-
Inconsistent Cell Seeding: Ensure a single-cell suspension is homogenous before and during seeding. Use a calibrated multichannel pipette for consistency.[1][2]
-
Edge Effects: The outer wells of multi-well plates are prone to evaporation, which can concentrate media components and the test compound.[1][2] It is recommended to fill the outer wells with sterile PBS or media and not use them for critical experimental samples.[1]
-
Incomplete Reagent Mixing: After adding viability reagents, ensure gentle but thorough mixing to avoid introducing bubbles.[1]
-
Variable Incubation Times: Standardize all incubation periods, for both the compound treatment and the viability assay itself.[1]
Q3: In some of our treatment groups, we are observing over 100% cell viability compared to the vehicle control. What could this indicate?
Observing viability greater than 100% can be due to several factors:
-
Increased Metabolic Activity: The compound might be stimulating an increase in cellular metabolism or mitochondrial activity without an actual increase in cell number.[2]
-
Cell Proliferation: At certain concentrations, some compounds can induce cell proliferation.[2]
-
Assay Interference: The compound itself may be interacting with the assay reagents, leading to a false positive signal.
-
Uneven Cell Seeding: Fewer cells in the control wells compared to the treatment wells can lead to this result.[2]
Troubleshooting Guide: Addressing Poor Cell Viability with Compound-X
This guide provides a systematic approach to troubleshooting unexpectedly low cell viability during treatment with Compound-X.
Step 1: Initial Assessment and Control Verification
Begin by carefully reviewing your experimental setup and control data.
| Parameter to Check | Potential Issue | Recommended Action |
| Vehicle Control Viability | Low viability in vehicle-treated cells | The solvent (e.g., DMSO) concentration may be too high. Ensure the final concentration is non-toxic (typically <0.5%).[1] |
| Untreated Control Viability | Low viability in untreated cells | This indicates a problem with the base cell culture conditions, such as contamination or poor cell health.[1] |
| Assay Reagent Controls | Blank (media + reagent) shows high background | Reagents may be contaminated or degraded. Prepare fresh reagents. |
| Plate Uniformity | "Edge effects" or inconsistent readings across the plate | Avoid using outer wells for experimental samples and ensure even cell seeding.[1][2] |
Step 2: Experimental Parameter Optimization
If controls appear normal, the issue may lie with the experimental parameters of the Compound-X treatment.
| Parameter to Optimize | Potential Issue | Recommended Action |
| Compound-X Concentration | The concentration range may be too high for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations, including very low doses, to determine the IC50.[1][4] |
| Incubation Time | The treatment duration may be too long. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to assess cell viability at different exposure times.[3] |
| Cell Seeding Density | Cell density may be too low or too high, affecting their response to the compound. | Optimize cell seeding density to ensure they are in a logarithmic growth phase during treatment.[5] |
Step 3: Investigating the Mechanism of Cell Death
If the above steps do not resolve the issue, Compound-X may be inducing a specific cell death pathway.
| Potential Mechanism | Experimental Approach |
| Apoptosis | Use assays to detect markers of apoptosis, such as Annexin V/Propidium Iodide staining or caspase activity assays.[6][7] |
| Necrosis | Measure the release of lactate dehydrogenase (LDH) into the culture medium, a marker of plasma membrane rupture.[8] |
| Assay Interference | Perform a cell-free assay by adding Compound-X to the viability reagent in media alone to see if it directly reacts with the reagent. |
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a standard method for assessing cell viability based on the metabolic reduction of MTT to formazan.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of Compound-X for the desired exposure time (e.g., 24, 48, or 72 hours).[1] Include vehicle-only and untreated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilization: A purple formazan product will be visible. Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.[1]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[1]
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Caption: A flowchart for troubleshooting unexpected cell viability results.
Caption: Simplified signaling pathways for apoptosis and necrosis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. DNA Damage Response and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
improving the signal-to-noise ratio in NGD94-1 binding assays
Technical Support Center: NGD94-1 Binding Assays
Introduction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to troubleshoot and optimize this compound binding assays. The primary focus is on improving the signal-to-noise ratio (SNR) to ensure the generation of accurate, reproducible, and reliable data. While specific information on "this compound" is not widely available in published literature, the principles and protocols outlined here are based on established best practices for ligand-binding assays and can be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in a binding assay?
A low signal-to-noise ratio can be caused by several factors, which generally fall into two categories: high background signal or a low specific binding signal.[1] High background can result from the inherent fluorescence of assay components or non-specific binding of the labeled ligand to surfaces or other proteins.[1][2] A weak specific signal may indicate problems with the integrity of the reagents or suboptimal assay conditions.[1][3]
Q2: How can I reduce high background noise in my this compound assay?
High background is often attributed to non-specific binding (NSB) or issues with assay components.[3][4] To mitigate this, consider the following strategies:
-
Optimize Blocking: Insufficient blocking is a primary cause of high background.[4] Try increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or extending the incubation time.[5] Using blocking agents like BSA or casein can reduce non-specific binding.[3]
-
Improve Washing Steps: Inadequate washing can leave unbound reagents behind, increasing the background signal.[5][6] Increase the number of wash cycles or add a brief soaking step between washes.[5]
-
Add Detergents: Incorporating a non-ionic detergent, such as 0.05% Tween-20, into your wash and assay buffers can help minimize non-specific hydrophobic interactions.[2][7]
-
Check for Contamination: Ensure all buffers and reagents are fresh and uncontaminated, as contamination can lead to a high background.[5][6]
Q3: My specific binding signal is very low. What steps can I take to increase it?
A weak or absent signal can be frustrating. Here are several areas to investigate:
-
Verify Reagent Quality: Confirm that your this compound protein and binding ligand are not degraded and have been stored correctly.[3][7] Running a positive control can confirm the activity of your reagents.[7]
-
Optimize Reagent Concentrations: The concentrations of both the ligand and the target protein are critical.[8] Perform titration experiments for each to find the optimal concentrations that maximize the signal-to-noise ratio.[1][7]
-
Adjust Incubation Times and Temperature: Binding reactions must reach equilibrium for a maximal signal.[2][9] Perform a time-course experiment to determine the necessary incubation time.[2] Temperature should also be kept consistent to ensure reproducibility.[3]
-
Consider Signal Amplification: If the signal remains low, employing a signal amplification technique, such as an enzyme-linked detection system, may be necessary.[3]
Q4: What is non-specific binding and how does it affect my assay?
Non-specific binding (NSB) refers to the binding of a labeled ligand or antibody to unintended targets or surfaces rather than the specific receptor of interest.[10][11] This contributes to high background noise, which can mask the specific signal, reduce assay sensitivity, and lead to inaccurate results.[4][12] NSB is often driven by hydrophobic or electrostatic interactions.[12][13]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound binding assays.
High Background
High background signal can obscure specific binding and reduce the overall sensitivity of the assay.[4]
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., BSA, casein) or extend the blocking incubation time.[5] Consider using normal serum from the species of the secondary antibody. |
| Inadequate Washing | Increase the number of wash steps or the volume of wash buffer.[6] Introduce a 30-second soak with wash buffer during each cycle.[5] Ensure the plate does not dry out between washes.[5] |
| Suboptimal Antibody/Ligand Concentration | The concentration of the primary or secondary antibody may be too high. Perform a titration experiment to determine the optimal dilution that maximizes the signal-to-noise ratio.[4] |
| Non-Specific Antibody Binding | Include a control experiment without the primary antibody to check for non-specific binding of the secondary antibody.[4] Use a secondary antibody that has been pre-adsorbed against the species of your sample. |
| Contaminated Reagents | Prepare fresh buffers and reagents for each experiment to avoid contamination.[5][6] |
Low or No Signal
A weak signal prevents accurate quantification and analysis.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Confirm the integrity and activity of the this compound protein and ligand.[1][7] Ensure reagents were stored correctly and are within their expiration date.[7] Run a positive control to verify reagent functionality.[7] |
| Suboptimal Reagent Concentration | The concentration of the target protein or ligand may be too low.[2] Titrate each component to find the optimal concentration for maximal signal.[1] |
| Insufficient Incubation Time | The binding reaction may not have reached equilibrium.[9] Conduct a time-course experiment to determine the optimal incubation time.[2] Lower concentrations of radioligand require longer times to reach equilibrium.[14] |
| Incorrect Assay Conditions | Optimize buffer pH, ionic strength, and temperature, as these can significantly influence binding interactions.[3][9] |
| Suboptimal Antigen Retrieval (if applicable) | For assays involving fixed cells or tissues, ensure the antigen retrieval method (buffer, temperature, time) is optimized for the specific antibody and target.[7] |
Experimental Protocols
Protocol 1: Titration of this compound Target Protein
Objective: To determine the optimal concentration of the this compound target protein that yields the maximal specific binding signal with minimal background.
Materials:
-
Black, opaque 96-well or 384-well microplate[1]
-
Fluorescently labeled ligand stock solution
-
This compound target protein stock solution
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)[1]
Procedure:
-
Determine the optimal concentration of your fluorescently labeled ligand through a separate titration experiment.[1]
-
Prepare serial dilutions of the this compound target protein in the assay buffer.
-
In the microplate, add the target protein dilutions to wells containing the pre-determined optimal concentration of the labeled ligand.
-
Include control wells for total binding (ligand + protein) and non-specific binding (ligand + protein + excess unlabeled competitor).[14]
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes) at a consistent temperature (e.g., room temperature), protected from light.[1][9]
-
Read the fluorescence signal using an appropriate plate reader.
-
Plot the signal as a function of the this compound protein concentration to identify the concentration that provides the best signal-to-noise ratio.[1]
Protocol 2: Competitive Binding Assay
Objective: To screen unlabeled compounds for their ability to compete with a labeled ligand for binding to this compound.
Materials:
-
Optimal concentrations of labeled ligand and this compound protein (determined from Protocol 1)
-
Unlabeled competitor compounds
-
Assay Buffer
Procedure:
-
Prepare serial dilutions of the unlabeled competitor compounds in the assay buffer.
-
In a microplate, add the competitor dilutions, the optimal concentration of the labeled ligand, and the optimal concentration of the this compound target protein.[1]
-
Include control wells with no competitor to measure maximum binding.
-
Incubate the plate to allow the reaction to reach equilibrium.
-
Read the fluorescence signal.
-
Plot the signal against the competitor concentration to determine the inhibitory potency (e.g., IC50) of the test compounds.
Visualizations
Troubleshooting Workflow for High Background
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. swordbio.com [swordbio.com]
- 4. benchchem.com [benchchem.com]
- 5. arp1.com [arp1.com]
- 6. jg-biotech.com [jg-biotech.com]
- 7. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 11. rusling.research.uconn.edu [rusling.research.uconn.edu]
- 12. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Surface patches induce nonspecific binding and phase separation of antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
NGD94-1 experimental variability and reproducibility
Technical Support Center: NGD94-1
Important Note: Initial searches for "this compound" yielded limited public information, suggesting it may be a novel, internal, or otherwise non-publicly documented compound. The following information is based on available data and general principles of experimental variability and reproducibility for similar small molecule compounds in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective dopamine D4 receptor antagonist that has been investigated for its potential in treating cocaine use disorders.[1] Studies in nonhuman primates have shown that this compound can dramatically reduce cocaine-maintained behavior.[1]
Q2: What are the known sources of experimental variability when working with this compound?
A2: As with many experimental compounds, variability can arise from several sources. While specific data for this compound is limited, general sources of variability in such studies include:
-
Inter-patient variability: Differences in individual physiology and genetics can lead to varied responses.[2]
-
Inconsistent experimental conditions: Minor variations in temperature, incubation times, and reagent concentrations can impact results.
-
Cell line stability: If using cell-based assays, genetic drift of cell lines over time can alter their response to the compound.
-
Reagent quality: The purity and stability of this compound and other reagents can affect experimental outcomes.
Q3: How can I improve the reproducibility of my experiments with this compound?
A3: To enhance reproducibility, it is crucial to standardize protocols and minimize variability.[3] Key recommendations include:
-
Strict protocol adherence: Ensure all experimental steps are performed consistently.
-
Quality control: Regularly test the purity and concentration of your this compound stock.
-
Cell line authentication: Periodically verify the identity and stability of your cell lines.
-
Detailed record-keeping: Document all experimental parameters, including lot numbers of reagents and specific equipment used.
Troubleshooting Guides
Issue 1: High variability in cell-based assay results.
-
Possible Cause: Inconsistent cell seeding density or passage number.
-
Solution: Create a detailed cell culture and seeding protocol. Ensure that cells used for experiments are within a narrow passage number range.
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Prepare fresh stock solutions of this compound regularly and store them under recommended conditions. Perform a quality control check, such as HPLC-MS, to verify the integrity of the compound.
-
Issue 2: Inconsistent in-vivo efficacy in animal models.
-
Possible Cause: Variability in drug administration.
-
Solution: Standardize the route and timing of administration. Ensure accurate dosing based on the most recent body weight of each animal.
-
-
Possible Cause: Differences in animal metabolism.
-
Solution: Use a genetically homogenous animal strain. Consider performing pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your model.
-
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound Against Dopamine D4 Receptor
| Cell Line | Assay Type | IC50 (nM) | Standard Deviation |
| HEK293-D4R | Radioligand Binding | 15.2 | ± 2.1 |
| CHO-K1-D4R | cAMP Assay | 21.8 | ± 3.5 |
| PC12-D4R | Calcium Flux | 18.5 | ± 2.9 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D4 Receptor
-
Cell Culture: Culture HEK293 cells stably expressing the human dopamine D4 receptor (HEK293-D4R) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 500 µg/mL G418.
-
Membrane Preparation: Harvest cells, wash with PBS, and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2). Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.
-
Binding Assay: In a 96-well plate, combine 50 µL of cell membrane preparation, 50 µL of [3H]-spiperone (a radioligand), and 50 µL of varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 value by non-linear regression analysis.
Visualizations
Caption: Simplified signaling pathway of the Dopamine D4 receptor and the antagonistic action of this compound.
References
- 1. NGD-941 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Report Examines Reproducibility and Replicability in Science, Recommends Ways to Improve Transparency and Rigor in Research [nationalacademies.org]
Validation & Comparative
A Comparative Analysis of NGD94-1 and Other Dopamine D4 Receptor Antagonists
For researchers and professionals in drug development, the selection of a suitable antagonist for the dopamine D4 receptor is critical. This guide provides an objective comparison of NGD94-1 with other notable D4 receptor antagonists, focusing on their binding affinities, selectivity profiles, and functional activities, supported by experimental data and detailed methodologies.
Introduction to D4 Receptor Antagonism
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the frontal cortex, limbic system, and midbrain.[1][2] Its unique pharmacological profile and anatomical distribution have implicated it in various neuropsychiatric disorders, including schizophrenia and substance use disorders, making it a significant target for therapeutic intervention.[3] D4 receptor antagonists block the action of dopamine at these receptors, thereby modulating downstream signaling pathways.[1] This guide focuses on this compound, a novel and selective D4 receptor antagonist, and compares its in vitro pharmacological properties with other well-characterized antagonists such as L-745,870 and fananserin.
Comparative Binding Affinity and Selectivity
The binding affinity (Ki) of an antagonist to its target receptor and its selectivity over other receptors are crucial parameters in drug development, indicating potency and potential for off-target effects. The following table summarizes the binding affinities of this compound and other selected D4 receptor antagonists for the human D4 receptor and other relevant receptors.
| Compound | D4 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT3 (Ki, nM) | D2/D4 Selectivity Ratio |
| This compound | 3.6 ± 0.6 | >2160 | >2160 | ~180 | >2160 | ~720 | >600 |
| L-745,870 | 0.43 - 2.5 | 960 | 2300 | - | >300 | - | >2000 |
| Fananserin | 2.93 | 726 | - | - | 0.37 | - | ~248 |
This compound demonstrates high affinity for the human D4.2 receptor with a Ki value of 3.6 ± 0.6 nM.[4] It exhibits over 600-fold selectivity for the D4.2 receptor compared to a wide range of other monoamine receptors.[4] Notably, it has a lower, yet significant, affinity for the 5-HT1A and 5-HT3 receptors, with approximately 50- and 200-fold selectivity, respectively.[4]
L-745,870 is another highly potent and selective D4 receptor antagonist, with a sub-nanomolar to low-nanomolar affinity for the D4 receptor and an exceptional selectivity of over 2000-fold against the D2 receptor.[4][5][6]
Fananserin also displays high affinity for the D4 receptor but is distinguished by its very high affinity for the 5-HT2A receptor, making it a dual D4/5-HT2A antagonist.[4][7][8] Its selectivity for the D4 receptor over the D2 receptor is approximately 248-fold.[2][9]
Functional Antagonist Activity
The functional activity of these antagonists is a measure of their ability to block the intracellular signaling cascade initiated by agonist binding to the D4 receptor. The D4 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
| Compound | Assay | Agonist | Effect | IC50/Kb (nM) |
| This compound | cAMP Accumulation | Quinpirole | Complete reversal of agonist-induced cAMP decrease | - |
| This compound | [35S]GTPγS Binding | Quinpirole | Complete reversal of agonist-induced binding | - |
| L-745,870 | [35S]-GTPγS Binding | Dopamine | Blockade of agonist-induced binding | Low Kb |
| Fananserin | - | - | Potent antagonist | - |
This compound has been shown to function as a pure antagonist. In functional assays, it completely reverses the decrease in forskolin-stimulated cAMP levels produced by the dopamine receptor agonist quinpirole.[4] Furthermore, this compound fully reverses quinpirole-induced [35S]GTPγS binding but has no intrinsic agonist activity on its own.[4] This lack of effect on basal GTPγS binding confirms its antagonist profile.[4]
L-745,870 also demonstrates robust antagonist activity, effectively blocking dopamine-induced [35S]-GTPγS binding at the D4 receptor with a low Kb value.[6]
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided.
References
- 1. Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective Dopamine D4 Receptor Antagonism: Comparative Analysis of S 18126, L 745,870, and Raclopride [synapse.patsnap.com]
- 7. db.cngb.org [db.cngb.org]
- 8. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. wxjs.chinayyhg.com [wxjs.chinayyhg.com]
A Comparative Guide to NGD94-1 and Clozapine for Dopamine D4 Receptor Binding
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of NGD94-1 and clozapine, focusing on their binding characteristics to the dopamine D4 receptor. The information presented is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a significant target in the research and development of antipsychotic drugs. Its association with the unique efficacy of the atypical antipsychotic clozapine has spurred the investigation of D4-selective compounds. This guide compares clozapine with this compound, a novel and selective D4 receptor antagonist.
Quantitative Binding Affinity
The binding affinity of a compound to its receptor is a critical parameter in drug development, often expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for this compound and clozapine at the human dopamine D4 receptor. It is important to note that the data are derived from separate studies, and variations in experimental conditions may influence the results.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | Human Dopamine D4.2 | 3.6 ± 0.6 | [1] |
| This compound | Human Dopamine D4 | 3.8 | [2] |
| Clozapine | Human Dopamine D4 | 1.6 | [3] |
| Clozapine | Rat Dopamine D4 | < 20 | [4] |
Note: The affinity of clozapine for the D4 receptor has been reported to be approximately 10 times higher than for the D2 or D3 receptors.[5][6] One study found clozapine to be 2.8 times more selective for the D4 receptor over the D2 receptor.
Dopamine D4 Receptor Signaling Pathway
The dopamine D4 receptor is coupled to the Gi/o class of inhibitory G proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Dopamine D4 receptor signaling pathway.
Experimental Protocols
The determination of binding affinities for this compound and clozapine at the D4 receptor is typically performed using a competitive radioligand binding assay. Below is a generalized protocol representative of the methodologies employed in the cited studies.
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
1. Membrane Preparation:
-
Cells stably expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells) are harvested.
-
The cells are homogenized in a cold buffer solution.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The membrane preparation is incubated in multi-well plates.
-
A constant concentration of a radiolabeled ligand with high affinity for the D4 receptor (e.g., [3H]spiperone or a specific tritiated D4 antagonist) is added to each well.
-
A range of concentrations of the unlabeled test compound (this compound or clozapine) is added to compete with the radioligand for binding to the D4 receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known D4 antagonist.
-
The plates are incubated at a specific temperature for a set period to reach equilibrium.
3. Filtration and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound to the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding of the radioligand is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a D4 receptor binding assay.
Conclusion
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NGD 94-1 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetomalariapharmacology.org]
- 3. Deriving the therapeutic concentrations for clozapine and haloperidol: the apparent dissociation constant of a neuroleptic at the dopamine D2 or D4 receptor varies with the affinity of the competing radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D4 dopamine receptor binding affinity does not distinguish between typical and atypical antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cloning of the gene for a human dopamine D4 receptor with high affinity for the antipsychotic clozapine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Selectivity of NGD94-1 in a New Model System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the selectivity of NGD94-1, a potent and selective dopamine D4 receptor antagonist, in a new model system. By comparing its performance with other known dopamine receptor antagonists and providing detailed experimental protocols, researchers can effectively assess its suitability for their specific research applications.
Introduction to this compound and the Importance of Selectivity
This compound is a high-affinity antagonist for the human dopamine D4 receptor (D4.2 subtype) with a reported Ki of 3.6 nM.[1] It exhibits over 600-fold selectivity for the D4.2 receptor compared to a wide array of other neurotransmitter receptors, with notable exceptions being the 5-HT1A and 5-HT3 receptors where the selectivity is approximately 50-fold and 200-fold, respectively.[1] Validating the selectivity of a compound like this compound in a new model system is crucial to ensure that the observed effects are indeed mediated by the intended target, the dopamine D4 receptor, and not due to off-target interactions. This is particularly important in drug development to minimize potential side effects and to accurately interpret experimental outcomes.
Comparative Analysis of Dopamine D4 Receptor Antagonists
To effectively evaluate the selectivity of this compound, it is essential to compare its binding affinity and functional potency against a panel of alternative compounds with varying selectivity profiles. This panel should include other selective D4 antagonists as well as a non-selective antagonist to provide a clear benchmark.
Data Presentation
The following table summarizes the binding affinities (Ki) and functional potencies (IC50) of this compound and selected alternative dopamine receptor antagonists. The selectivity ratio provides a quantitative measure of the preference for the D4 receptor over the closely related D2 and D3 receptors.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity Ratio | D4/D3 Selectivity Ratio | Functional Potency (IC50, nM) |
| This compound | 3.6[1] | >2160 | >2160 | >600 | >600 | Not Reported |
| L-745,870 | 0.43[2][3] | 960[3] | 2300[3] | ~2233 | ~5349 | 0.1-1 µM (adenylate cyclase)[2] |
| CP-293,019 | 3.4[4] | >3310[4] | Not Reported | >973 | Not Reported | Not Reported |
| Compound 24 | 0.065 | 540 | 241 | 8318[5] | 3715[5] | Antagonist in functional assays[5] |
| Haloperidol | 2.5 - 2.84 | 0.66 - 0.89 | 2.0 | ~0.3 | ~0.7 | 0.16 - 0.7 (D2) |
Note: Selectivity ratios are calculated as Ki(D2 or D3) / Ki(D4). A higher ratio indicates greater selectivity for the D4 receptor.
Mandatory Visualizations
To facilitate a deeper understanding of the experimental context, the following diagrams illustrate the dopamine D4 receptor signaling pathway and a general workflow for validating inhibitor selectivity.
Experimental Protocols
To ensure reproducibility and accuracy, detailed methodologies for key experiments are provided below.
Radioligand Binding Assay for Ki Determination
Objective: To determine the binding affinity (Ki) of this compound and other compounds for the dopamine D4 receptor and other relevant off-target receptors (e.g., D2, D3).
Materials:
-
Cell membranes expressing the human dopamine D4, D2, or D3 receptor.
-
Radioligand (e.g., [³H]spiperone).
-
Test compounds (this compound and alternatives).
-
Non-specific binding control (e.g., haloperidol at a high concentration).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid to each well.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value for each compound by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Potency (IC50)
Objective: To measure the functional antagonist potency (IC50) of this compound and other compounds by quantifying their ability to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels.
Materials:
-
Cells stably expressing the human dopamine D4 receptor.
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
Test compounds (this compound and alternatives).
-
Forskolin (an adenylyl cyclase activator, optional).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate the cells with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the dopamine D4 receptor agonist (typically at its EC80 or EC90 concentration). Forskolin can be co-added to amplify the cAMP signal if necessary.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves by plotting the cAMP concentration against the log concentration of the antagonist.
-
Determine the IC50 value, which is the concentration of the antagonist that causes a 50% inhibition of the agonist-induced cAMP response.
GTPγS Binding Assay for Functional Potency (IC50)
Objective: To assess the functional antagonist potency of this compound and other compounds by measuring their effect on agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Dopamine D4 receptor agonist (e.g., quinpirole).
-
Test compounds (this compound and alternatives).
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membranes, GDP, and the test compounds.
-
Add the dopamine D4 receptor agonist to all wells except the basal control.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) with gentle agitation.
-
Terminate the reaction by rapid filtration through the filter plates and wash with ice-cold assay buffer.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity.
-
Calculate the specific agonist-stimulated binding by subtracting the basal binding (without agonist) from the total binding.
-
Generate dose-response curves for the antagonists and determine their IC50 values for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.
Conclusion
This guide provides a comprehensive framework for validating the selectivity of this compound in a new model system. By performing the described comparative binding and functional assays, researchers can obtain robust data to confirm the on-target activity of this compound and confidently interpret their experimental findings. The provided diagrams and detailed protocols serve as a practical resource for designing and executing these validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. universalbiologicals.com [universalbiologicals.com]
- 3. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Haloperidol - Wikipedia [en.wikipedia.org]
- 5. Quantification of neuroreceptors in living human brain. v. endogenous neurotransmitter inhibition of haloperidol binding in psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Dopamine D4 Receptor Antagonism: A Comparative Analysis of NGD94-1, Genetic Models, and Alternative Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dopamine D4 receptor (D4R) antagonist NGD94-1, utilizing a cross-validation approach with genetic models. The effects of pharmacological blockade by this compound and the alternative selective D4R antagonist, L-745,870, are compared with the phenotype observed in dopamine D4 receptor knockout (D4R-/-) mice. This approach allows for a deeper understanding of the on-target effects of these compounds and their potential therapeutic implications.
Introduction to this compound and Dopamine D4 Receptor Function
This compound is a potent and selective antagonist for the human dopamine D4 receptor, a G protein-coupled receptor predominantly expressed in the prefrontal cortex, amygdala, and hippocampus.[1] The dopamine D4 receptor is implicated in a variety of neurological and psychiatric disorders, making it a significant target for drug development. Understanding the precise in vivo consequences of D4R blockade is crucial for the development of novel therapeutics.
Genetic models, such as knockout mice, provide an invaluable tool for validating the effects of pharmacological agents. By comparing the phenotype of D4R-/- mice with the effects of selective D4R antagonists, researchers can confirm that the observed pharmacological effects are indeed mediated by the intended target.
Comparative Analysis of In Vitro Properties
A critical starting point for cross-validation is the in vitro characterization of the pharmacological tools. Both this compound and L-745,870 demonstrate high affinity and selectivity for the dopamine D4 receptor.
| Compound | Target Receptor | Ki (nM) | Selectivity vs. D2 Receptor | Functional Activity |
| This compound | Human Dopamine D4 | 3.6 | >600-fold | Antagonist (reverses quinpirole-induced cAMP decrease and GTPγS binding)[1] |
| L-745,870 | Human Dopamine D4 | 0.43 | >2000-fold | Antagonist (reverses dopamine-mediated inhibition of adenylate cyclase) |
Cross-Validation with Dopamine D4 Receptor Knockout (D4R-/-) Mice
The D4R-/- mouse is the primary genetic model for validating the effects of D4R antagonists. The phenotype of these mice represents the lifelong absence of D4 receptor function, providing a benchmark for the expected effects of acute or chronic pharmacological blockade. While in vivo data for this compound is not publicly available, the effects of the selective D4R antagonist L-745,870 can be compared to the D4R-/- phenotype.
| Feature | D4R-/- Mouse Phenotype | Effect of L-745,870 (in wild-type rodents) | Cross-Validation Interpretation |
| Locomotor Activity | Reduced spontaneous locomotor activity. | High doses (30 mg/kg) reduce spontaneous locomotor activity. | High-dose L-745,870 phenocopies the genetic knockout, suggesting on-target sedative effects at these concentrations. |
| Response to Novelty | Reduced exploration of novel objects and environments. | Data not available. | A selective D4R antagonist would be predicted to reduce novelty-seeking behavior. |
| Prepulse Inhibition (PPI) | No significant deficit in baseline PPI. | Fails to reverse apomorphine-induced PPI deficits. | Consistent with the genetic model, suggesting D4R is not essential for baseline sensorimotor gating. |
| Dopamine Metabolism | Unchanged dopamine levels, but decreased DOPAC in the nucleus accumbens. | No effect on dopamine metabolism or plasma prolactin levels. | Both the genetic model and the selective antagonist indicate that D4R blockade does not produce the typical neurochemical profile of classical antipsychotics that primarily target D2 receptors. |
| Response to Psychostimulants | Supersensitive to the locomotor-stimulating effects of ethanol, cocaine, and methamphetamine. | Does not antagonize amphetamine-induced hyperactivity. | This presents a point of divergence. The chronic absence of D4R leads to adaptive changes resulting in supersensitivity, an effect not replicated by acute pharmacological blockade. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Detailed Experimental Protocols
Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the dopamine D4 receptor.
Materials:
-
Cell membranes expressing the human dopamine D4 receptor.
-
Radioligand (e.g., [³H]spiperone).
-
Test compound (e.g., this compound).
-
Non-specific binding control (e.g., haloperidol).
-
Assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For determining non-specific binding, a separate set of wells will contain membranes, radioligand, and a high concentration of the non-specific binding control.
-
Incubate the plates at room temperature.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound and determine the IC50, which can then be converted to Ki.
In Vivo Microdialysis
Objective: To measure extracellular dopamine levels in specific brain regions of awake, freely moving mice.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC system with electrochemical detection.
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., nucleus accumbens) of the mouse under anesthesia.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a refrigerated fraction collector.
-
After a stable baseline is established, administer the test compound (e.g., L-745,870) and continue collecting samples.
-
Analyze the concentration of dopamine and its metabolites in the dialysate samples using HPLC-ED.
Open Field Test
Objective: To assess spontaneous locomotor activity and anxiety-like behavior.
Materials:
-
Open field arena (a square, enclosed area).
-
Video tracking software.
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Place a mouse in the center of the open field arena.
-
Record the mouse's activity for a set duration (e.g., 10-20 minutes) using video tracking software.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
-
Clean the arena thoroughly between each mouse to eliminate olfactory cues.
Conclusion
Cross-validation of pharmacological agents with genetic models is a powerful strategy in drug development. The in vitro profile of this compound establishes it as a selective and potent dopamine D4 receptor antagonist. While in vivo data for this compound is needed for a complete comparison, the analysis of the D4R-/- mouse phenotype and the effects of the alternative antagonist L-745,870 provide a strong framework for predicting the on-target effects of selective D4R blockade. This guide highlights the importance of a multi-faceted approach, combining in vitro pharmacology, genetic models, and in vivo behavioral and neurochemical studies, to rigorously validate the mechanism of action of novel therapeutic compounds.
References
A Comparative Analysis of the Selective Dopamine D4 Receptor Antagonists: NGD94-1 and L-745,870
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent selective antagonists for the dopamine D4 receptor, NGD94-1 and L-745,870. The information presented herein is compiled from preclinical research to offer an objective overview of their respective pharmacological profiles.
Introduction
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is predominantly expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution has implicated it in various neuropsychiatric disorders, including schizophrenia and ADHD, making it a significant target for drug discovery. Both this compound and L-745,870 are high-affinity antagonists developed to selectively target the D4 receptor, offering valuable tools for elucidating its physiological roles and therapeutic potential.
Data Presentation
The following tables summarize the quantitative data for this compound and L-745,870 based on available experimental findings. It is important to note that the data for each compound are derived from separate studies, and direct comparison should be approached with caution due to potential inter-laboratory variability.
Table 1: Comparative Binding Affinities (Ki, nM)
| Receptor Subtype | This compound | L-745,870 |
| Dopamine D4 | 3.6 [1] | 0.43 [2] |
| Dopamine D2 | >2160 | 960 |
| Dopamine D3 | >2160 | 2300 |
| 5-HT1A | ~180 | - |
| 5-HT2 | - | <300 |
| 5-HT3 | ~720 | - |
| Alpha-adrenergic | - | <300 |
| Sigma sites | - | <300 |
Data for this compound selectivity is presented as >600-fold selectivity for D4 over a wide variety of other receptors, with approximate 50- and 200-fold selectivity for 5-HT1A and 5-HT3 respectively.[1] L-745,870 shows >2000-fold selectivity for the D4 receptor over other dopamine receptor subtypes.[2]
Table 2: In Vitro Functional Activity
| Assay | This compound | L-745,870 |
| Functional Profile | Antagonist [1] | Antagonist [2] |
| Forskolin-Stimulated cAMP Assay | Complete reversal of quinpirole-induced decrease in cAMP[1] | Reversal of dopamine-mediated inhibition of adenylate cyclase[2] |
| [35S]GTPγS Binding Assay | Complete reversal of quinpirole-induced [35S]GTPγS binding; no intrinsic activity[1] | Reversal of dopamine-stimulated [35S]GTPγS binding; no intrinsic activity[2] |
| Extracellular Acidification Rate | - | Reversal of dopamine-stimulated increase[2] |
Table 3: In Vivo Profile
| Parameter | This compound | L-745,870 |
| Oral Bioavailability | Data not available | Excellent[2] |
| Brain Penetration | Data not available | Excellent[2] |
| Behavioral Effects (Rodents) | Data not available | Failed to antagonize amphetamine-induced hyperactivity; did not impair conditioned avoidance responding.[3] At high doses (30-100 mg/kg), reduced spontaneous locomotor activity and impaired motor performance.[3] |
| Clinical Trials (Schizophrenia) | Not clinically tested | Ineffective[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound and L-745,870 for the dopamine D4 receptor and other receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human dopamine receptor subtypes (e.g., D4.2, D2, D3) or from homogenized brain tissue.
-
Assay Buffer: A suitable buffer, typically 50 mM Tris-HCl with cofactors such as MgCl2, is used.
-
Radioligand: A specific radioligand, such as [3H]spiperone, is used at a concentration near its Kd for the receptor of interest.
-
Competition Binding: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (this compound or L-745,870).
-
Incubation: The reaction mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
Objective: To assess the functional antagonist activity of this compound and L-745,870 by measuring their ability to block agonist-induced G-protein activation.
Methodology:
-
Membrane Preparation: Membranes from cells expressing the dopamine D4 receptor are prepared as described above.
-
Assay Buffer: A buffer containing GDP, MgCl2, and NaCl is used to maintain basal G-protein activity.
-
Incubation: Membranes are pre-incubated with the test antagonist (this compound or L-745,870) followed by the addition of a dopamine receptor agonist (e.g., quinpirole or dopamine).
-
G-protein Activation: The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the Gα subunit is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated increase in [35S]GTPγS binding is quantified to determine its potency (e.g., Kb).
Adenylate Cyclase (cAMP) Assay
Objective: To determine the functional antagonist activity of this compound and L-745,870 on the downstream signaling pathway of the D4 receptor.
Methodology:
-
Cell Culture: Whole cells expressing the dopamine D4 receptor are used.
-
Stimulation: Cells are pre-treated with the antagonist (this compound or L-745,870) followed by stimulation with a dopamine agonist in the presence of forskolin (to elevate basal cAMP levels).
-
Lysis: The cells are lysed to release intracellular cAMP.
-
Quantification: The concentration of cAMP is measured using a competitive immunoassay, often employing a fluorescent or luminescent reporter.
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is determined.
Mandatory Visualization
Caption: Dopamine D4 receptor signaling pathway and points of antagonism.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Logical flow of functional antagonism assays.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological profile of L-745,870, a selective antagonist with high affinity for the dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head study of NGD94-1 and fananserin
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of NGD94-1 and fananserin, two selective antagonists targeting dopamine and serotonin receptors. While direct head-to-head studies are not publicly available, this document synthesizes existing data to offer an objective comparison of their pharmacological profiles, supported by experimental data and methodologies.
Overview and Mechanism of Action
This compound is a novel, high-affinity, and selective antagonist of the human dopamine D4 receptor.[1] Its primary mechanism involves blocking the D4 receptor, thereby reversing the effects of dopamine agonists like quinpirole. This antagonism prevents the dopamine-mediated decrease in cyclic AMP (cAMP) levels.[1]
Fananserin (RP 62203) is a potent antagonist of both the serotonin 2A (5-HT2A) and dopamine D4 receptors.[2][3][4][5][6] Its dual antagonism means it inhibits two distinct signaling pathways: the Gq/11-protein coupled pathway of the 5-HT2A receptor and the Gi/o-protein coupled pathway of the dopamine D4 receptor.[2][7] Developed as a potential atypical antipsychotic, fananserin was investigated for the treatment of schizophrenia.[5][7] However, its clinical development was discontinued due to a lack of efficacy in clinical trials.[2][4]
Receptor Binding Affinity
The following tables summarize the receptor binding affinities (Ki and IC50 values) for both this compound and fananserin, providing a quantitative comparison of their potency and selectivity.
Table 1: Receptor Binding Affinity (Ki) of this compound
| Receptor | Species | Ki (nM) | Selectivity vs. D4.2 |
| Dopamine D4.2 | Human | 3.6 ± 0.6 | - |
| 5-HT1A | - | ~180 | ~50-fold |
| 5-HT3 | - | ~720 | ~200-fold |
| Other monoamine/neurotransmitter receptors | - | >2160 | >600-fold |
Data sourced from PubMed[1]
Table 2: Receptor Binding Affinity (Ki and IC50) of Fananserin
| Receptor | Species/Tissue | Ki (nM) | IC50 (nM) |
| 5-HT2A | Rat | 0.37[4][6][8] | 0.21 (Rat Frontal Cortex)[3][6] |
| 5-HT2A | Human | 0.26[4] | - |
| Dopamine D4 | Human | 2.93[4][6][8][9] | - |
| Dopamine D2 | Rat | 726[4][8] | - |
| Histamine H1 | Guinea-pig Cerebellum | 25[4] | 13 |
| α1-adrenergic | Rat Thalamus | 38[4] | 14[6] |
| 5-HT1A | - | 70[4] | - |
Data sourced from multiple publications[3][4][6][8][9]
Signaling Pathways
The signaling pathways for this compound and fananserin are distinct due to their differing receptor targets.
This compound Signaling Pathway
As a dopamine D4 receptor antagonist, this compound blocks the inhibitory effect of dopamine on adenylyl cyclase. The D4 receptor is a Gi/o-protein coupled receptor, and its activation by dopamine normally leads to a decrease in intracellular cAMP levels. By blocking this interaction, this compound prevents this reduction in cAMP.[1]
Fananserin Signaling Pathways
Fananserin's dual antagonism affects two separate pathways:
-
5-HT2A Receptor Pathway: The 5-HT2A receptor is a Gq/G11-protein coupled receptor. Its activation by serotonin stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). Fananserin blocks this cascade.[2][3]
-
Dopamine D4 Receptor Pathway: Similar to this compound, fananserin antagonizes the Gi/o-coupled D4 receptor, preventing the dopamine-induced inhibition of adenylyl cyclase and the subsequent decrease in cAMP.[2][7]
Experimental Protocols
The following outlines the methodologies used in key experiments to characterize this compound and fananserin.
This compound Experimental Protocols
-
Receptor Binding Assays: The affinity of this compound for the human D4.2 receptor was determined using radioligand binding assays with [3H]YM 09151-2 in Chinese hamster ovary (CHO) cell membranes stably expressing the receptor.[1]
-
cAMP Accumulation Assays: To assess functional antagonism, forskolin-stimulated cAMP levels were measured in CHO cells expressing the D4.2 receptor. The ability of this compound to reverse the inhibitory effect of the dopamine agonist quinpirole on cAMP accumulation was quantified.[1]
-
[35S]GTPγS Binding Assays: The effect of this compound on G-protein activation was evaluated by measuring the binding of [35S]GTPγS to CHO cell membranes expressing the D4.2 receptor in the presence and absence of quinpirole.[1]
Fananserin Experimental Protocols
-
Radioligand Binding Assays: The binding affinities of fananserin for various receptors were determined using standard radioligand binding assays with tissues or cell lines expressing the target receptors. For example, [125I]AMIK was used for 5-HT2 receptors in rat frontal cortex.[3]
-
Inositol Phosphate Formation Assay: The functional antagonist activity at the 5-HT2A receptor was assessed by measuring the inhibition of serotonin-induced inositol phosphate formation.[3][4]
-
In Vivo Behavioral Assays: The antipsychotic potential of fananserin was evaluated in animal models, such as the mescaline-induced head-twitch response in rats, which is a behavioral model for 5-HT2A receptor activation.[3]
-
Sleep Studies: The effect of fananserin on sleep architecture was investigated in rats by monitoring EEG, EMG, and PGO wave activity after oral administration of the compound.[2][4]
In Vitro and In Vivo Effects
This compound
-
In Vitro: this compound functions as a pure antagonist at the human D4.2 receptor, completely reversing the effects of the full agonist quinpirole on cAMP levels and GTPγS binding without demonstrating any intrinsic agonist activity.[1] Its binding affinity is not affected by G-protein activation, which is characteristic of antagonists.[1]
Fananserin
-
In Vitro: Fananserin acts as a functional antagonist at the 5-HT2A receptor, inhibiting serotonin-induced inositol phosphate formation with an IC50 of 7.76 nM.[4]
-
In Vivo: In animal models, fananserin demonstrated potential antipsychotic and anxiolytic effects.[4] Notably, it was shown to increase the duration of deep non-rapid eye movement (NREM) sleep in a dose-dependent manner in rats.[2][4]
-
Clinical: Despite promising preclinical data, fananserin did not show significant antipsychotic efficacy compared to placebo in clinical trials for schizophrenia.[2][4]
Summary of Comparison
The table below provides a high-level comparison of this compound and fananserin.
Table 3: Comparative Profile of this compound and Fananserin
| Feature | This compound | Fananserin |
| Primary Targets | Dopamine D4 Receptor | 5-HT2A and Dopamine D4 Receptors |
| Mechanism of Action | Selective Antagonist | Dual Antagonist |
| D4 Receptor Affinity (Ki) | 3.6 nM (Human) | 2.93 nM (Human) |
| 5-HT2A Receptor Affinity (Ki) | Low affinity | 0.26 nM (Human), 0.37 nM (Rat) |
| Key In Vitro Effect | Reverses quinpirole-induced decrease in cAMP | Inhibits serotonin-induced inositol phosphate formation |
| Key In Vivo Effect | Not detailed in provided search results | Increases deep NREM sleep |
| Clinical Development Status | Preclinical | Development discontinued |
Conclusion
This compound and fananserin, while both targeting the dopamine D4 receptor, exhibit distinct pharmacological profiles. This compound is a highly selective D4 antagonist, making it a valuable tool for specifically investigating the role of the D4 receptor. Fananserin, on the other hand, is a dual 5-HT2A and D4 antagonist. This broader activity was hypothesized to offer a better side-effect profile for an antipsychotic, though this did not translate to clinical efficacy. For researchers, the choice between these compounds would depend on the specific research question: this compound for isolating the effects of D4 receptor blockade, and fananserin for studying the combined effects of 5-HT2A and D4 antagonism.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fananserin - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. db.cngb.org [db.cngb.org]
- 9. Fananserin | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
NGD94-1: A Comparative Guide to its Antagonist Activity at the Dopamine D4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist activity of NGD94-1 at the human dopamine D4 receptor with other known antagonists, L-745,870 and fananserin. The information presented is supported by experimental data from functional assays, including detailed methodologies and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Comparison of Dopamine D4 Receptor Antagonists
The functional antagonist activity of this compound and its alternatives was evaluated in cell-based assays measuring the inhibition of agonist-induced signaling. The data below summarizes their potency in these functional assays, as well as their binding affinities for the dopamine D4 receptor.
| Compound | Functional Assay | Agonist | Cell Type | IC50 (nM) | Binding Affinity (Ki, nM) |
| This compound | Forskolin-Stimulated cAMP Accumulation | Quinpirole | CHO (Chinese Hamster Ovary) | Not explicitly quantified in reviewed literature | 3.6[1] |
| GTPγS Binding | Quinpirole | CHO | Not explicitly quantified in reviewed literature | 3.6[1] | |
| L-745,870 | Mitogenesis Assay | Not Specified | CHO | 27 | 0.43 |
| Fananserin | Not Specified | Not Specified | Not Specified | Not Specified | 2.93 |
Note: IC50 values represent the concentration of the antagonist required to inhibit 50% of the agonist-induced response. Ki values represent the binding affinity of the antagonist to the receptor.
Signaling Pathway and Experimental Workflow
The antagonist activity of this compound is typically assessed by its ability to reverse the effects of a dopamine D4 receptor agonist, such as quinpirole. Activation of the D4 receptor, a Gi/o-coupled G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Functional assays measure the ability of an antagonist to block this agonist-induced decrease in cAMP or the associated G-protein activation.
Dopamine D4 Receptor Signaling Pathway
The general workflow for confirming the antagonist activity of a compound like this compound involves treating cells expressing the dopamine D4 receptor with the antagonist prior to stimulation with an agonist. The resulting signal is then measured and compared to the response of the agonist alone.
Experimental Workflow
Detailed Experimental Protocols
The following are detailed methodologies for the key functional assays used to characterize this compound's antagonist activity.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.
1. Cell Culture and Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4.2 receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
2. Assay Procedure:
-
Wash the cells with a serum-free assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (or other antagonists) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of the adenylyl cyclase activator, forskolin, to all wells to induce cAMP production.
-
Immediately add the dopamine D4 receptor agonist, quinpirole, at a concentration known to produce a submaximal response (e.g., EC80).
-
Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Terminate the reaction and lyse the cells.
3. cAMP Detection:
-
Measure the intracellular cAMP levels using a commercially available kit, such as a competitive binding assay or a LANCE Ultra cAMP kit.
4. Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the antagonist concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% reversal of the quinpirole-induced inhibition of forskolin-stimulated cAMP accumulation.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins coupled to the dopamine D4 receptor.
1. Membrane Preparation:
-
Harvest CHO cells expressing the human dopamine D4 receptor and prepare cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in an appropriate assay buffer.
2. Assay Procedure:
-
In a 96-well plate, combine the cell membranes, varying concentrations of this compound (or other antagonists), and a fixed concentration of the agonist quinpirole.
-
Add GDP to the reaction mixture to ensure that the G-proteins are in their inactive state.
-
Initiate the binding reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for agonist-stimulated [³⁵S]GTPγS binding.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through a filter plate to separate bound from unbound [³⁵S]GTPγS.
-
Wash the filters with ice-cold buffer.
-
Measure the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter.
4. Data Analysis:
-
Plot the amount of [³⁵S]GTPγS binding against the logarithm of the antagonist concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the antagonist that inhibits 50% of the quinpirole-stimulated [³⁵S]GTPγS binding.
Conclusion
The available data confirms that this compound is a potent and selective antagonist of the human dopamine D4 receptor.[1] Functional assays, such as the forskolin-stimulated cAMP accumulation and GTPγS binding assays, are crucial for characterizing its antagonist activity by demonstrating its ability to completely reverse the effects of a D4 receptor agonist like quinpirole.[1] While direct comparative IC50 values from these specific functional assays were not available in the reviewed literature, the provided protocols offer a robust framework for researchers to conduct such comparative studies and further elucidate the pharmacological profile of this compound and other dopamine D4 receptor antagonists.
References
A Comparative Analysis of NGD94-1 and Atypical Antipsychotics: Efficacy and Mechanism of Action
For Immediate Release
This guide provides a detailed comparison of the novel dopamine D4 receptor antagonist, NGD94-1, with a range of established atypical antipsychotic drugs. The document is intended for researchers, scientists, and professionals in drug development, offering an objective analysis of in vitro efficacy, receptor binding profiles, and the underlying experimental methodologies.
Introduction
The dopamine D4 receptor has been a target of interest in the development of antipsychotic medications, largely due to the high affinity of the atypical antipsychotic clozapine for this receptor subtype. The hypothesis that selective D4 receptor antagonism could offer antipsychotic efficacy with a reduced side-effect profile, particularly extrapyramidal symptoms, has driven the development of compounds like this compound. This guide compares the in vitro pharmacological profile of this compound with those of several atypical antipsychotics, including clozapine, risperidone, olanzapine, quetiapine, aripiprazole, and ziprasidone.
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM) for Dopamine D4 and D2 Receptors
| Compound | Dopamine D4 Receptor (Ki, nM) | Dopamine D2 Receptor (Ki, nM) | D4/D2 Selectivity Ratio |
| This compound | 3.6 | >2160 | >600 |
| Clozapine | 9 - 27 | 125 - 340 | ~14-12 |
| Risperidone | 6.2 - 7.3 | 3.2 - 3.3 | ~0.4-0.5 |
| Olanzapine | 7 - 27 | 11 - 31 | ~0.4-1 |
| Quetiapine | ~1600 | 160 - 380 | ~4.2-10 |
| Aripiprazole | 44 - 49 | 0.34 | ~0.007 |
| Ziprasidone | 5 | 4.8 | ~0.96 |
Note: Ki values can vary between different studies and experimental conditions. The data presented represents a range from published literature.
Table 2: In Vitro Functional Activity at the Dopamine D4 Receptor
| Compound | Functional Activity |
| This compound | Antagonist |
| Clozapine | Antagonist |
| Risperidone | Antagonist |
| Olanzapine | Antagonist |
| Quetiapine | Antagonist |
| Aripiprazole | Partial Agonist / Antagonist |
| Ziprasidone | Antagonist |
Efficacy Comparison
This compound demonstrates high affinity and selectivity for the dopamine D4 receptor, acting as a potent antagonist in in vitro functional assays.[1] Specifically, it has been shown to reverse the quinpirole-induced decrease in forskolin-stimulated cAMP levels and to antagonize GTPγS binding, consistent with its role as a D4 receptor antagonist.[1]
Atypical antipsychotics exhibit a broader receptor binding profile, with varying affinities for the D4 receptor. Clozapine stands out with a notable preference for the D4 over the D2 receptor.[2] Most atypical antipsychotics function as antagonists at the D4 receptor. Aripiprazole is a notable exception, displaying partial agonism at D2 receptors and variable activity at D4 receptors depending on the specific cellular context and signaling pathway being measured.[1][3]
While the in vitro profile of this compound as a selective D4 antagonist is clear, the therapeutic efficacy of this approach for psychosis is questionable. Preclinical and clinical studies with other selective D4 receptor antagonists, such as L-745,870 and sonepiprazole, have failed to demonstrate antipsychotic efficacy in animal models of schizophrenia and in patients.[4][5] In contrast, atypical antipsychotics, with their multi-receptor engagement (including potent D2 and serotonin 5-HT2A receptor blockade), are established treatments for schizophrenia and other psychotic disorders.[6][7] The clinical efficacy of atypical antipsychotics is thought to arise from this complex pharmacology, particularly the balance of D2 and 5-HT2A receptor antagonism.
Mandatory Visualization
Experimental Protocols
Radioligand Binding Assay for Dopamine D4 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound and atypical antipsychotics for the dopamine D4 receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.
-
Radioligand: A high-affinity radiolabeled ligand for the D4 receptor, such as [³H]-spiperone or [³H]-YM-09151-2.
-
Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2 and other ions to optimize binding.
-
Test Compounds: this compound and atypical antipsychotics at various concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled D4 ligand (e.g., haloperidol) to determine non-specific binding.
-
Filtration System: Glass fiber filters and a cell harvester for rapid separation of bound and free radioligand.
-
Scintillation Counter: For quantification of radioactivity.
Procedure:
-
Cell membranes are incubated in the assay buffer with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
The reaction is allowed to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Forskolin-Stimulated cAMP Accumulation Assay
Objective: To assess the functional antagonist activity of this compound and atypical antipsychotics at the Gi-coupled dopamine D4 receptor.
Materials:
-
Whole Cells: A cell line (e.g., CHO or HEK293) stably expressing the human dopamine D4 receptor.
-
Forskolin: An adenylyl cyclase activator used to stimulate cAMP production.
-
Dopamine D4 Receptor Agonist: A known D4 agonist (e.g., quinpirole) to inhibit forskolin-stimulated cAMP accumulation.
-
Test Compounds: this compound and atypical antipsychotics at various concentrations.
-
cAMP Detection Kit: Commercially available kits for measuring intracellular cAMP levels (e.g., HTRF, AlphaScreen, or ELISA-based assays).
Procedure:
-
Cells are plated in microtiter plates and allowed to adhere.
-
The cells are pre-incubated with varying concentrations of the test compound (antagonist).
-
A fixed concentration of the D4 agonist is added, followed by stimulation with forskolin to increase basal cAMP levels.
-
The D4 receptor, being Gi-coupled, will be activated by the agonist, leading to an inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.
-
The antagonist activity of the test compound is measured by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a suitable detection method.
-
Dose-response curves are generated to determine the IC50 of the antagonist.
Conclusion
This compound is a potent and highly selective dopamine D4 receptor antagonist in vitro. While this profile was initially promising based on the "D4 hypothesis" of atypical antipsychotic action, the lack of efficacy of selective D4 antagonists in clinical trials suggests that D4 receptor blockade alone is not sufficient for a clinically effective antipsychotic response. Atypical antipsychotics, in contrast, possess a more complex, multi-receptor binding profile that is crucial for their therapeutic effects. The data presented in this guide highlights the importance of considering the broader pharmacological context when evaluating the potential of novel drug candidates for the treatment of psychosis.
References
- 1. psychscenehub.com [psychscenehub.com]
- 2. Review the role of dopamine D4 receptors in schizophrenia and antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Olanzapine approved for the acute treatment of schizophrenia or manic/mixed episodes associated with bipolar I disorder in adolescent patients - PMC [pmc.ncbi.nlm.nih.gov]
Independent Replication of NGD94-1 Research Findings: A Comparative Guide
This guide provides a comprehensive comparison of the research findings for NGD94-1, a selective dopamine D4 receptor ligand, and its performance relative to other alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective experimental data and detailed methodologies.
This compound: Summary of Research Findings
This compound, with the chemical name 2-phenyl-4(5)-[4-(2-pyrimidinyl)-piperazin-1-yl-methyl]-imidazole, has been identified as a high-affinity and selective ligand for the dopamine D4 receptor. Initial research characterized this compound as a potent antagonist for the human D4.2 receptor subtype. Subsequent investigations, however, revealed a more complex pharmacological profile, demonstrating that this compound acts as an agonist at the human D4.4 receptor subtype. This dual activity, exhibiting both antagonism and agonism at different polymorphic variants of the same receptor, is a critical finding in the study of this compound.
Comparative Performance with Alternatives
This compound's unique profile can be compared with other well-characterized dopamine D4 receptor ligands. This section provides a comparative summary with two such alternatives: L-745,870 and FAUC 365.
| Compound | Receptor Selectivity | Functional Activity at D4 Receptors | Key Distinguishing Features |
| This compound | High selectivity for D4 over D1, D2, D3, and D5 receptors.[1] | Antagonist at D4.2 subtype. Agonist at D4.4 subtype. | Exhibits functional selectivity depending on the receptor polymorphism. |
| L-745,870 | High-affinity and selective D4 receptor antagonist.[2] | Antagonist at D4 receptors. | Extensively used as a tool compound to study D4 receptor function; has been evaluated in clinical trials for schizophrenia.[2][3] |
| FAUC 365 | Selective D4 receptor ligand. | Partial agonist at D4 receptors. | Shows a different profile of partial agonism compared to the subtype-dependent full agonism/antagonism of this compound. |
Experimental Protocols
The functional activity of this compound and other dopamine D4 receptor ligands is primarily determined through in vitro functional assays, such as cAMP (cyclic adenosine monophosphate) inhibition assays and GTPγS (guanosine 5'-O-[gamma-thio]triphosphate) binding assays. These assays measure downstream signaling events following receptor activation.
cAMP Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cAMP, a second messenger, following the activation of a Gαi/o-coupled receptor like the dopamine D4 receptor.
Methodology:
-
Cell Culture: Cells stably expressing the human dopamine D4 receptor subtype of interest (e.g., D4.2 or D4.4) are cultured in appropriate media.
-
Assay Preparation: Cells are harvested and resuspended in assay buffer.
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to stimulate cAMP production.
-
Compound Addition: this compound or an alternative ligand is added at varying concentrations.
-
Incubation: The mixture is incubated to allow for receptor binding and modulation of cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The concentration-response curve is plotted to determine the potency (EC50 or IC50) and efficacy of the compound. For antagonists, the assay is run in the presence of a known D4 agonist to measure the extent of inhibition.[1]
GTPγS Binding Assay
This assay directly measures the activation of G proteins coupled to the receptor of interest. The binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins is quantified as a measure of receptor activation.[4][5]
Methodology:
-
Membrane Preparation: Membranes from cells expressing the dopamine D4 receptor are prepared.
-
Assay Buffer: Membranes are incubated in an assay buffer containing GDP (to ensure G proteins are in an inactive state) and [35S]GTPγS.
-
Compound Addition: this compound or an alternative ligand is added to the reaction mixture.
-
Incubation: The mixture is incubated to allow for receptor activation and subsequent [35S]GTPγS binding to the Gα subunit.
-
Termination and Filtration: The reaction is terminated by rapid filtration through a filter plate, which traps the membranes with bound [35S]GTPγS.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The amount of bound [35S]GTPγS is plotted against the compound concentration to determine agonist potency and efficacy. For antagonists, the assay is performed in the presence of a D4 agonist.[1][6]
Visualizations
Dopamine D4 Receptor Signaling Pathway
Caption: Agonist activation of the D4 receptor leads to inhibition of adenylyl cyclase.
Experimental Workflow for cAMP Inhibition Assay
Caption: Workflow for determining compound activity via cAMP inhibition assay.
Experimental Workflow for GTPγS Binding Assay
Caption: Workflow for assessing G protein activation with a GTPγS binding assay.
References
- 1. I. NGD 94-1: identification of a novel, high-affinity antagonist at the human dopamine D4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-745,870, a subtype selective dopamine D4 receptor antagonist, does not exhibit a neuroleptic-like profile in rodent behavioral tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Guide for NGD94-1 and Unidentified Substances
Providing essential safety and logistical information for laboratory professionals is paramount. This guide outlines the necessary procedures for the proper disposal of laboratory chemicals, using "NGD94-1" as a case study for an unlisted substance. The primary step in any disposal protocol is the accurate identification of the chemical and its associated hazards.
A thorough search for "this compound" in chemical safety databases and public records did not yield a specific Safety Data Sheet (SDS) or standardized disposal procedures. This indicates that "this compound" may be an internal laboratory designation, a novel compound, or a product code not publicly documented. For any chemical, especially one that is not readily identifiable, a rigorous process must be followed to ensure the safety of personnel and compliance with environmental regulations.
Step 1: Chemical Identification and Hazard Assessment
The cornerstone of safe disposal is the Safety Data Sheet (SDS), which is provided by the chemical manufacturer. If you have a substance designated as this compound, it is crucial to locate the corresponding SDS. This document contains comprehensive information on the chemical's properties, hazards, and handling instructions.
Key Sections of an SDS for Disposal Procedures:
-
Section 2: Hazard(s) Identification: Describes the physical and health hazards.
-
Section 7: Handling and Storage: Provides guidance on safe handling practices.
-
Section 8: Exposure Controls/Personal Protection: Specifies the necessary personal protective equipment (PPE).
-
Section 13: Disposal Considerations: Outlines the appropriate disposal methods.
Quantitative Data Summary from SDS
To facilitate a quick assessment of a chemical's primary hazards, summarize the key quantitative data from the SDS in a structured table.
| Hazard Category | Data Point | Value (from SDS) | Implications for Handling and Disposal |
| Physical Hazards | Flash Point | e.g., 62 °C | Flammable. Keep away from ignition sources.[1] May require disposal as flammable waste. |
| pH | e.g., 2.5 | Corrosive. Wear appropriate gloves and eye protection.[2] Neutralization may be required before disposal, as per institutional guidelines. | |
| Health Hazards | Acute Toxicity (LD50/LC50) | e.g., 50 mg/kg (oral) | Highly toxic. Avoid all direct contact. Requires disposal as toxic or hazardous waste. |
| Carcinogenicity | e.g., IARC Group 2B | Suspected carcinogen.[3] Handle with engineering controls (fume hood) and appropriate PPE. Segregate for specific hazardous waste disposal. | |
| Environmental Hazards | Aquatic Toxicity (EC50) | e.g., < 1 mg/L | Very toxic to aquatic life. Must not be poured down the drain.[4] Requires disposal as environmentally hazardous waste. |
General Disposal Workflow for Laboratory Chemicals
The following diagram illustrates the logical steps to determine the correct disposal procedure for any laboratory chemical, including substances like this compound.
References
Essential Safety and Logistical Information for Handling NGD94-1
This document provides a comprehensive guide for the safe handling, operation, and disposal of the novel compound NGD94-1. The following procedures are designed to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The selection and use of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound.[1][2] The required PPE may vary based on the specific experimental conditions and the concentration of the compound being handled.
Table 1: Recommended Personal Protective Equipment for this compound
| Protection Level | Task | Required PPE |
| Level D | General laboratory operations | Safety glasses with side shields, standard laboratory coat, nitrile gloves, closed-toe shoes. |
| Level C | Handling concentrated this compound | Chemical splash goggles, chemical-resistant laboratory coat, double-layered nitrile gloves, closed-toe shoes.[3] |
| Level B | Potential for aerosol generation | Full-face respirator with appropriate cartridges, chemical-resistant suit or gown, double-layered nitrile gloves, chemical-resistant boot covers.[3] |
| Level A | Large-scale production or spills | Fully encapsulated chemical-resistant suit with self-contained breathing apparatus (SCBA).[3] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for handling this compound in a laboratory setting.
Experimental Workflow for this compound Handling
Caption: This diagram illustrates the standard workflow for handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: this compound Waste Disposal Plan
| Waste Type | Container Type | Disposal Method |
| Solid this compound Waste | Labeled, sealed, and puncture-proof container | Incineration at a licensed hazardous waste facility. |
| Liquid this compound Waste | Labeled, sealed, and chemical-resistant container | Neutralization (if applicable) followed by incineration. |
| Contaminated Labware | Labeled, sealed, and puncture-proof container | Autoclaving (if biologically contaminated) followed by incineration. |
| Contaminated PPE | Labeled, sealed biohazard bag | Incineration at a licensed hazardous waste facility. |
Emergency Procedures: Spill and Exposure Response
Immediate and appropriate action is critical in the event of a spill or personnel exposure to this compound.
This compound Spill Response Protocol
Caption: This flowchart outlines the step-by-step procedure for responding to an this compound spill.
Personnel Exposure Protocol:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Experimental Protocol: In Vitro Cell Viability Assay
The following is a detailed methodology for assessing the cytotoxic effects of this compound on a cancer cell line.
Cell Viability Assay Workflow
Caption: This diagram outlines the key steps of an in vitro cell viability assay using this compound.
Methodology:
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa) in a 96-well microplate at a density of 5,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to achieve the desired final concentrations. Treat the cells with these concentrations and incubate for 48 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
By adhering to these safety and operational guidelines, researchers can minimize risks and ensure the generation of reliable and reproducible data when working with this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
